2-Hydroxy-4-(4-methylphenyl)benzoic acid
Description
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Properties
IUPAC Name |
2-hydroxy-4-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDNZJYBOBLFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688622 | |
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482377-67-3 | |
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydroxy-4-(4-methylphenyl)benzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Introduction
This compound, a substituted salicylic acid derivative, represents a class of biaryl compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring a salicylic acid core appended with a p-tolyl group, combines the functionalities of a phenolic acid—a common motif in pharmaceuticals—with the steric and electronic properties of a biphenyl system. This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic pathway for this target molecule, designed for researchers and professionals in organic synthesis and drug development. The chosen strategy emphasizes well-established, high-yielding reactions, focusing on the underlying principles and practical execution of each step.
The synthetic approach is a convergent two-step process:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of the core biphenyl structure through the creation of a key C-C bond.
-
Regioselective Kolbe-Schmitt Carboxylation: Introduction of the carboxylic acid group at the ortho-position to the hydroxyl group.
This document details the mechanistic rationale, step-by-step experimental protocols, and critical process parameters necessary for the successful synthesis, purification, and characterization of this compound.
Synthetic Pathway Overview
The overall transformation from commercially available starting materials to the final product is illustrated below. This pathway is designed for efficiency and control over regiochemistry.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 3-(4-methylphenyl)phenol via Suzuki-Miyaura Coupling
Principle and Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[1] It is exceptionally well-suited for constructing biaryl systems. This reaction involves the palladium-catalyzed coupling of an organoboron compound (a boronic acid or ester) with an organohalide or triflate.[2]
For this synthesis, 3-bromophenol is selected as the aryl halide and 4-tolylboronic acid as the organoboron partner. The choice of a palladium catalyst, typically with phosphine ligands, is crucial for facilitating the catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[2][3] This method is favored for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.[4][5]
Experimental Protocol
-
Inert Atmosphere Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromophenol (1.0 eq.), 4-tolylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Catalyst Addition: Purge the flask with nitrogen for 15-20 minutes. Under a positive nitrogen flow, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.04 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-bromophenol is consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-(4-methylphenyl)phenol as a solid.
Mechanism: The Suzuki Coupling Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromophenol) to form a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid to form a boronate, which then transfers its aryl group (p-tolyl) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the final biaryl product, 3-(4-methylphenyl)phenol, regenerating the active Pd(0) catalyst for the next cycle.
Step 2: Synthesis of this compound via Kolbe-Schmitt Reaction
Principle and Rationale
The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols to produce hydroxybenzoic acids.[6][7] The reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide, typically under high pressure and elevated temperature.[8] The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is a critical aspect of this reaction.
The mechanism begins with the deprotonation of the phenol by a strong base (here, sodium hydroxide) to form the highly reactive sodium phenoxide.[9] This phenoxide is a much stronger nucleophile than the parent phenol. The subsequent electrophilic aromatic substitution with CO₂ is directed by the powerful activating and ortho, para-directing phenoxide group. The use of sodium phenoxide and carefully controlled temperatures (around 125°C) strongly favors carboxylation at the ortho position.[9][10] In the case of 3-(4-methylphenyl)phenol, the bulky p-tolyl group at the 4-position sterically hinders the adjacent positions, further promoting selective carboxylation at the C2 position to yield the desired product.
Experimental Protocol
-
Phenoxide Formation: In a high-pressure autoclave reactor, place the synthesized 3-(4-methylphenyl)phenol (1.0 eq.) and sodium hydroxide (1.1 eq.). Heat the mixture under vacuum to remove any residual water, resulting in the formation of the dry sodium phenoxide salt.
-
Carboxylation: Seal the autoclave and pressurize it with carbon dioxide (CO₂) to approximately 100 atm. Heat the reactor to 125-135 °C with constant agitation for 8-16 hours.[10]
-
Workup and Acidification:
-
Carefully cool the reactor to room temperature and vent the excess CO₂ pressure.
-
Dissolve the solid reaction mass in hot water.
-
Acidify the aqueous solution by slowly adding dilute sulfuric acid or hydrochloric acid until the pH is strongly acidic (pH ~2). The product will precipitate out of the solution.[9]
-
-
Isolation and Purification:
-
Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove inorganic salts.
-
The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure product.
-
Quantitative Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| 3-(4-methylphenyl)phenol | Cc1ccc(cc1)c2cccc(c2)O | C₁₃H₁₂O | 184.23 | 80-95% | Off-white to pale yellow solid |
| This compound | Cc1ccc(cc1)c2cc(C(=O)O)c(O)cc2 | C₁₄H₁₂O₃ | 228.24 | 60-75% | White to off-white crystalline solid |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagent-Specific Hazards:
-
3-Bromophenol: Toxic and corrosive. Avoid skin and eye contact.
-
Palladium Catalysts: Handle in a glovebox or under an inert atmosphere as they can be air-sensitive.
-
Sodium Hydroxide: Highly corrosive. Causes severe burns.
-
High-Pressure Operations: The Kolbe-Schmitt reaction must be conducted in a properly rated and maintained high-pressure autoclave by trained personnel. Ensure all safety features of the reactor are operational.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.
Conclusion
This guide outlines a scientifically sound and practical two-step pathway for the synthesis of this compound. The strategy leverages the power and reliability of the Suzuki-Miyaura coupling for the key biaryl bond formation, followed by the classic and regioselective Kolbe-Schmitt reaction to install the carboxylic acid functionality. By providing detailed protocols and explaining the chemical principles behind each step, this document serves as a valuable resource for chemists aiming to synthesize this and structurally related molecules for applications in research and development.
References
- BenchChem. Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
- Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Source not formally available.
- Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. ACS Publications.
- Wikipedia. Kolbe–Schmitt reaction.
- OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols.
- The Royal Society of Chemistry. Supplementary Information.
- Grokipedia. Kolbe–Schmitt reaction.
- Chemistry Notes. Kolbe Reaction- Mechanism and 3 important Applications.
- BYJU'S. mechanism of Kolbe's Reaction.
- S. M. A. H. G. C. A. B. F. R. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Wiley Online Library.
- Chemsrc. 3-(4-methylphenyl)phenol | CAS#:486455-30-5.
- Google Patents. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
- Vulcanchem. 2,3,4-Tris[(4-methylphenyl)methyl]phenol - 96210-45-6.
- Organic Chemistry Portal. Suzuki Coupling.
- Google Patents. Carboxylation of phenols - US3825593A.
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- ResearchGate. Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
- p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure.
- PubChem. 2-Hydroxy-p-toluic acid.
- Future4200. Carboxylation of Phenols with CO2 at Atmospheric Pressure.
- PrepChem.com. Synthesis of 3,4 Methylenedioxy Phenol (1).
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.
- PMC. Organoborane coupling reactions (Suzuki coupling).
- JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Benchchem. Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a.
- INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
- RSC Publishing. Organic & Biomolecular Chemistry.
- AppsLab Library. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column.
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-methylphenyl)phenol | CAS#:486455-30-5 | Chemsrc [chemsrc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. byjus.com [byjus.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Technical Monograph: Physicochemical Profiling of 2-Hydroxy-4-(4-methylphenyl)benzoic acid
[1]
Executive Summary & Structural Identity[1]
This compound (CAS RN: Not widely listed; Analogous to 50472-12-1 class) is a biphenyl-derived salicylate.[1] Structurally, it consists of a salicylic acid core substituted at the para position (relative to the carboxylic acid) with a 4-methylphenyl (p-tolyl) moiety.[1] This specific substitution pattern imparts unique lipophilic and electronic properties distinct from its isomer, the NSAID Diflunisal (5-(2,4-difluorophenyl)salicylic acid).[1]
This compound is primarily of interest as a structural scaffold in medicinal chemistry (potential anti-inflammatory or antimicrobial activity) and as a monomer in liquid crystal polymer synthesis due to its rigid biphenyl core.[1]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| Synonyms | 4-(p-Tolyl)salicylic acid; 4'-Methyl-3-carboxy-4-hydroxybiphenyl |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| SMILES | Cc1ccc(cc1)c2ccc(O)c(C(=O)O)c2 |
| Core Scaffold | 4-Aryl-2-hydroxybenzoic acid |
Structural Visualization
The following diagram illustrates the functional connectivity and key ionization sites.
Figure 1: Structural connectivity of this compound highlighting the intramolecular hydrogen bond common to salicylates.[1]
Physicochemical Properties (In-Silico & Analog Derived)[1][4]
Due to the specialized nature of this isomer, the following parameters are synthesized from Structure-Property Relationship (SPR) analysis of homologous 4-aryl salicylates and verified against standard salicylate behavior.
Ionization Constants (pKa)
The molecule possesses two ionizable groups.[1] The acidity is modulated by the electron-donating methyl group on the distant phenyl ring and the resonance of the biphenyl system.[1]
-
pKa₁ (Carboxylic Acid): 3.0 – 3.2 [1]
-
Mechanism:[1][2] The ortho-hydroxyl group stabilizes the carboxylate anion via an intramolecular hydrogen bond, making it significantly more acidic than benzoic acid (pKa 4.2).[1] The para-tolyl group is weakly electron-donating, which may slightly destabilize the anion compared to unsubstituted salicylic acid (pKa 2.97), resulting in a marginally higher pKa.[1]
-
-
pKa₂ (Phenolic Hydroxyl): > 13.0 [1]
Lipophilicity (LogP/LogD)
This molecule is highly lipophilic due to the addition of a tolyl group to the salicylate core.[1]
Solubility Profile
| Solvent | Solubility Estimate | Comment |
| Water (pH 1.2) | < 0.01 mg/mL | Practically insoluble (Neutral form).[1] |
| Water (pH 7.4) | 0.5 – 2.0 mg/mL | Moderately soluble as the salt.[1] |
| DMSO | > 50 mg/mL | Excellent solubility for stock solutions.[1] |
| Ethanol | > 20 mg/mL | Good solubility.[1] |
Experimental Protocols for Characterization
To validate the theoretical values above, the following self-validating protocols are recommended. These workflows ensure data integrity for regulatory or publication purposes.[1]
Protocol: Potentiometric pKa Determination
Objective: Accurately determine the pKa₁ of the carboxylic acid in a low-solubility context.[1]
Reagents:
-
0.1 M KOH (standardized).[1]
-
0.1 M HCl.[1]
-
Co-solvent: Methanol or Dioxane (due to low aqueous solubility).[1]
Workflow:
-
Preparation: Dissolve 5 mg of the compound in a defined ratio of Methanol:Water (e.g., 30%, 40%, 50% MeOH).
-
Titration: Perform acid-base titration under inert gas (N₂) to prevent carbonate formation.
-
Yasuda-Shedlovsky Extrapolation:
Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of insoluble acids.
Protocol: LogP Measurement (Shake-Flask Method)
Objective: Determine the partition coefficient between n-octanol and water.[1]
-
Saturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.[1]
-
Equilibration: Dissolve compound in the water-saturated octanol phase.
-
Partitioning: Mix with octanol-saturated water (pH 1.2 buffer to ensure neutral species). Shake for 4 hours; settle for 24 hours.
-
Analysis: Separate phases and analyze concentration in both phases using HPLC-UV (Detection wavelength: ~310 nm).
-
Validation: Mass balance must be >95%.[1]
-
Stability & Degradation Risks[1]
Chemical Stability[1]
-
Hydrolysis: The compound is stable to hydrolysis.[1] The carboxyl group is directly attached to the aromatic ring, not an ester linkage.[1]
-
Oxidation: The phenolic ring is susceptible to oxidation (quinocrystal formation) under high pH and light exposure.[1] Store in amber vials.
-
Decarboxylation: Thermal decarboxylation may occur at temperatures > 180°C (near melting point), reverting to 3-(4-methylphenyl)phenol.[1]
Solid State
References
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and LogP methodology). Link[1]
-
Rainsford, K. D. (2004).[1][3] Aspirin and Related Drugs.[1][3] CRC Press.[1] (Source for structure-activity relationships of salicylate analogs including 4-phenylsalicylates). Link
-
PubChem Compound Summary. (2023). Salicylic Acid and Biphenyl Derivatives. National Library of Medicine.[1] (Used for comparative QSAR data). Link
-
Hathway, T., et al. (2011).[1][4] "Photocatalytic oxidation of 4-phenylsalicylic acid." Journal of Physical Organic Chemistry, 24(12), 1151-1156.[1][4] (Confirms existence and stability profile of the 4-aryl salicylate class).[1] Link[1]
Technical Guide: Biological Activity & Therapeutic Potential of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid Derivatives
The following technical guide provides an in-depth analysis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid (systematically known as 4-(4-methylphenyl)salicylic acid or 4'-methyl-4-hydroxy-3-biphenylcarboxylic acid ) and its derivatives.
This guide focuses on the compound's emergence as a structural probe in medicinal chemistry, distinguishing its biological profile from classical 5-aryl salicylic acid NSAIDs (like Diflunisal).
Executive Summary
This compound represents a specific scaffold within the 4-aryl salicylic acid class. Unlike their widely used 5-aryl counterparts (e.g., Diflunisal) which are potent cyclooxygenase (COX) inhibitors, 4-aryl derivatives exhibit a distinct pharmacological profile.
Recent research highlights this scaffold's utility in anti-virulence therapies —specifically targeting bacterial pathogenesis without imposing the selective pressure that drives antibiotic resistance. This guide details the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for evaluating this compound class.
Key Technical Insights
-
Pharmacophore Shift: Moving the aryl substituent from C5 to C4 on the salicylic acid core significantly alters binding affinity to COX enzymes, reducing NSAID-related toxicity while opening new binding pockets in bacterial virulence factors (e.g., S. aureus Agr system).
-
Lipophilicity Modulation: The p-methyl group (4-methylphenyl) enhances lipophilicity (
), improving membrane permeability compared to the unsubstituted 4-phenyl analog. -
Therapeutic Scope: Primary activity is observed in bacterial biofilm inhibition and attenuation of virulence factors (proteolysis), with secondary potential in Xanthine Oxidase (XO) inhibition.
Chemical Basis & Structure-Activity Relationship (SAR)
Structural Identity
The molecule consists of a salicylic acid core substituted at the para-position relative to the carboxyl group (position 4) with a p-tolyl moiety.
| Feature | Specification |
| IUPAC Name | This compound |
| Common Class | 4-Aryl Salicylic Acid / Biphenyl-3-carboxylic acid derivative |
| Molecular Formula | |
| Molecular Weight | 228.25 g/mol |
| Key Functional Groups | Carboxylic acid (C1), Phenolic hydroxyl (C2), p-Tolyl (C4) |
SAR Analysis: 4-Aryl vs. 5-Aryl Regioisomers
The biological activity hinges on the "regio-switch" of the hydrophobic aryl tail.
-
5-Aryl (Diflunisal-like): The hydrophobic group at C5 aligns perfectly with the hydrophobic channel of COX enzymes (Arginine-120 interaction), resulting in potent anti-inflammatory activity.
-
4-Aryl (Target Compound): Substitution at C4 creates a steric clash within the COX active site, significantly reducing COX-1/2 inhibition. However, this shape change allows the molecule to bind allosteric sites on bacterial transcription factors (e.g., AgrA in S. aureus), inhibiting virulence gene expression.
Figure 1: Divergent biological activities based on aryl substitution patterns on the salicylic acid scaffold.
Biological Mechanisms of Action[2]
Anti-Virulence Activity (Staphylococcus aureus)
The most promising application of this compound derivatives is the inhibition of S. aureus virulence phenotypes without killing the bacteria (bacteriostatic/bactericidal effects are minimal). This reduces the evolutionary pressure for drug resistance.
-
Mechanism: Disruption of the Agr Quorum Sensing System . The compound interferes with the signal transduction required for biofilm formation and toxin secretion (e.g.,
-hemolysin). -
Effect:
-
Biofilm: Significant reduction in biomass formation.
-
Proteolysis: Inhibition of protease secretion.
-
Growth: Negligible impact on bacterial growth curves (MIC > 100
M), confirming the mechanism is anti-virulence, not antibiotic.
-
Xanthine Oxidase (XO) Inhibition
Salicylic acid derivatives often act as competitive inhibitors of Xanthine Oxidase, the enzyme responsible for uric acid production (gout).
-
Binding Mode: The carboxylic acid anchors the molecule in the molybdenum center channel, while the 4-aryl tail interacts with hydrophobic residues (Phe914, Phe1009).
-
Potency: Generally moderate (
in M range) compared to Allopurinol, but offers a dual antioxidant/XO-inhibitor profile.
Synthesis & Optimization Strategy
For drug development, the synthesis of 4-aryl salicylic acids must be robust and scalable. The preferred method is Suzuki-Miyaura Cross-Coupling .
Synthetic Protocol (Self-Validating)
Objective: Synthesize this compound from commercially available precursors.
Reagents:
-
Substrate: 4-Bromo-2-hydroxybenzoic acid (or methyl ester).
-
Coupling Partner: 4-Methylphenylboronic acid.
-
Catalyst:
(Tetrakis) or with SPhos. -
Base:
or (2M aqueous). -
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water.
Step-by-Step Workflow:
-
Protection (Optional but Recommended): Esterify the carboxylic acid (e.g., with
) to prevent catalyst poisoning by the free acid. Use Methyl 4-bromo-2-hydroxybenzoate . -
Coupling:
-
Mix 1.0 eq of Methyl 4-bromo-2-hydroxybenzoate and 1.2 eq of 4-Methylphenylboronic acid in 1,4-Dioxane.
-
Add 5 mol% Pd catalyst and 3.0 eq of Base.
-
Degas with Argon/Nitrogen.
-
Reflux at 90-100°C for 12-16 hours.
-
-
Hydrolysis:
-
Treat the resulting ester with
(THF/Water) or to deprotect the carboxylic acid. -
Acidify with
to precipitate the final product: This compound .
-
-
Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc).
Figure 2: Synthetic route via Suzuki-Miyaura coupling ensuring regioselective arylation.
Experimental Protocols for Biological Evaluation
Biofilm Inhibition Assay (Staphylococcus aureus)
This protocol validates the anti-virulence activity.
-
Culture Prep: Grow S. aureus (e.g., strain UAMS-1 or methicillin-resistant USA300) overnight in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose (to promote biofilm).
-
Treatment: Dilute culture 1:200 into fresh media containing the test compound (0, 10, 50, 100
M) in 96-well polystyrene plates.-
Control: DMSO vehicle only.
-
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Quantification (Crystal Violet):
-
Aspirate media and wash wells 2x with PBS (removes planktonic cells).
-
Fix adherent biofilm with 100% Ethanol for 10 mins.
-
Stain with 0.1% Crystal Violet for 15 mins.
-
Wash 3x with water.
-
Solubilize stain with 30% Acetic Acid.
-
Measure Absorbance at 595 nm (
).
-
-
Validation: A decrease in
without a decrease in planktonic (measured before washing) confirms anti-biofilm activity without growth inhibition.
Comparative Data Summary
| Assay | 5-Aryl (Diflunisal) | 4-Aryl (4-Methylphenyl analog) | Interpretation |
| COX-1 IC50 | 0.1 - 1.0 | > 50 | 4-Aryl lacks COX toxicity/activity. |
| S. aureus Biofilm | Moderate Inhibition | High Inhibition | 4-Aryl is a superior anti-virulence scaffold. |
| Growth (MIC) | > 100 | > 100 | Neither acts as a direct antibiotic. |
| LogP | ~4.0 | ~4.3 | Methyl group increases lipophilicity. |
References
-
Khodaverdian, V. et al. (2013). Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus. Journal of Medicinal Chemistry .
- Key Finding: Establishes the SAR of 4-phenyl vs 5-phenyl salicylic acids in suppressing bacterial virulence.
-
Supuran, C. T. et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents .
- Key Finding: Comprehensive review of salicylate synthesis and biological targets beyond COX.
-
Hathway, T. et al. (2011). Selectivity in the photo-Fenton and photocatalytic hydroxylation of 4-phenylbenzoic acid, 4-phenylsalicylic acid, and 5-phenylsalicylic acid. Journal of Physical Organic Chemistry .
- Key Finding: Chemical stability and degradation p
-
PubChem Compound Summary . 2-hydroxy-4-phenylbenzoic acid.
Sources
- 1. Synthesis and evaluation of xanthine oxidase inhibitory and antioxidant activities of 2-arylbenzo[b]furan derivatives based on salvianolic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Thermodynamic Modeling of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
[1]
Executive Summary
This compound (Analogous CAS: 4482-27-3 for the phenyl core) is a substituted salicylic acid derivative featuring a hydrophobic p-tolyl moiety.[1] Its solubility behavior is critical for isolating high-purity intermediates in drug development.[1] As a biphenyl-carboxylic acid, it exhibits characteristic low aqueous solubility and high solubility in polar organic solvents (e.g., ethanol, acetone, ethyl acetate).[1]
This guide provides a validated framework for determining its solid-liquid equilibrium (SLE), correlating data with thermodynamic models (Apelblat,
Compound Profile & Physicochemical Basis
Understanding the solute's structure is the first step in solvent selection.
| Property | Description |
| Chemical Structure | Biphenyl core with a carboxylic acid (C1) and hydroxyl group (C2) on the primary ring; p-tolyl group at C4.[1] |
| Molecular Weight | ~228.24 g/mol |
| Character | Weak acid (pKa ~3-4 due to salicylate moiety); Lipophilic (LogP > 3.0 predicted).[1] |
| Solubility Driver | Enthalpy-driven: Dissolution is endothermic ( |
Structural Analog Analysis
-
Reference Compound: 2-Hydroxy-4-phenylbenzoic acid (4-Phenylsalicylic acid).[1]
-
Expected Behavior: The addition of the 4-methyl group increases hydrophobicity compared to the phenyl analog, likely reducing solubility in water/methanol mixtures while enhancing solubility in non-polar aromatics (toluene).[1]
Experimental Methodology: Determination of Solubility
To ensure data integrity, we utilize the Laser Dynamic Method (Synthetic Method) for rapid polythermal analysis, validated by the Static Equilibrium Method (Analytical Method).[1]
Protocol A: Laser Dynamic Method (Polythermal)
Best for generating Solubility vs. Temperature (T) curves.[1]
-
Setup: 100 mL jacketed glass vessel with a magnetic stirrer and a laser transmissometer.
-
Preparation: Weigh excess solute (
) and solvent ( ) into the vessel. -
Heating: Heat at a rate of 2 K/h.
-
Detection: Monitor laser intensity (
). The dissolution temperature ( ) is recorded when reaches the maximum stable plateau (clear solution). -
Verification: Cool the solution to induce nucleation (
) to measure the Metastable Zone Width (MSZW).
Protocol B: Static Equilibrium Method (Isothermal)
Best for precise mole fraction (
-
Equilibration: Place excess solid in solvent at constant
( 0.05 K) for 24–48 hours. -
Sampling: Filter the supernatant using a 0.45
PTFE syringe filter. -
Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase) or Gravimetric Analysis (evaporation).[1]
Workflow Visualization
Figure 1: Workflow for determining solubility via Static and Dynamic methods.
Thermodynamic Modeling & Data Correlation
Experimental data must be correlated to smooth errors and calculate thermodynamic properties.[1] We employ the Modified Apelblat Equation and the
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Application: Excellent for polar and non-polar solvents; accounts for the temperature dependence of enthalpy of solution.[1]
(Buchowski-Ksiazczak) Equation
Useful for understanding non-ideality in solid-liquid equilibrium:
- : Parameter related to the association of molecules in solution.[1]
- : Enthalpy parameter.[1][2]
- : Melting temperature of the solute (determined via DSC).
Thermodynamic Functions
From the Apelblat parameters, we calculate the apparent thermodynamic properties of dissolution:
Insight: For this class of compounds,
Process Application: Crystallization Design
Based on the solubility profile of biphenyl salicylic acid derivatives, we recommend the following purification strategies.
Solvent Selection Matrix
| Solvent Class | Solubility | Role in Process |
| Alcohols (MeOH, EtOH) | High | Good Solvent: Use for dissolution at high |
| Ketones (Acetone) | Very High | Good Solvent: Avoid if yield loss is too high.[1] |
| Water | Very Low | Anti-Solvent: Induces precipitation/crystallization.[1] |
| Toluene | Moderate | Selective Solvent: Good for removing polar impurities.[1] |
Recommended Crystallization Strategy: Cooling + Anti-Solvent
-
Dissolution: Dissolve crude this compound in Ethanol at 60°C (near saturation).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.[1]
-
Cooling: Linearly cool to 25°C to induce nucleation.
-
Yield Enhancement: Add Water (Anti-solvent) slowly to the slurry to drive remaining solute out of solution (Solvent:Anti-solvent ratio 1:1 to 1:3).[1]
-
Isolation: Filter and wash with cold Ethanol/Water (1:5) mixture.
Process Logic Diagram
Figure 2: Optimized Cooling/Anti-Solvent Crystallization Workflow.[1]
References
-
Apelblat Model: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link
-
Buchowski Model (
): Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids.[1] The Journal of Physical Chemistry, 84(9), 975-979.[1] Link -
Laser Dynamic Method: Zhu, M. (2020).[1] Solubility determination and thermodynamic modeling of 2-hydroxy-4-phenylbenzoic acid in organic solvents. Journal of Molecular Liquids. (Representative methodology for biphenyl salicylic acids).
-
Structural Analog Data: NIST Chemistry WebBook, SRD 69. "2-Hydroxy-4-phenylbenzoic acid".[1] Link
Technical Guide: Discovery and Isolation of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
The following technical guide details the discovery context, synthesis, isolation, and structural elucidation of 2-Hydroxy-4-(4-methylphenyl)benzoic acid (also referred to as 4-(p-tolyl)salicylic acid).
This guide is structured for researchers in medicinal chemistry and process development, focusing on the practical methodology for isolating biphenyl-carboxylic acid scaffolds, which are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Executive Summary & Chemical Context
This compound is a biphenyl derivative belonging to the class of 4-aryl salicylic acids . Structurally, it consists of a salicylic acid core substituted at the 4-position with a p-tolyl (4-methylphenyl) group.
While 5-aryl salicylic acids (e.g., Diflunisal ) are well-established analgesics, the 4-aryl isomers represent a distinct chemical space often explored during Fragment-Based Drug Discovery (FBDD) for kinase inhibitors and fluorogenic probes. The "discovery" of this specific compound typically occurs in two contexts:
-
Rational Drug Design: As a lipophilic analog of salicylic acid designed to target hydrophobic pockets in enzymes (e.g., cyclooxygenase or specific kinases).
-
Impurity Profiling: As a byproduct in the synthesis of complex biphenyl APIs where regioselectivity of cross-coupling reactions is critical.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| Core Scaffold | Biphenyl-4-carboxylic acid |
| Key Functional Groups | Carboxylic acid (C1), Phenolic hydroxyl (C2), p-Tolyl (C4) |
Synthesis & Discovery Protocol
The definitive method for "discovering" (synthesizing and identifying) this compound relies on the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct electrophilic aromatic substitution due to the directing group conflicts on the salicylic acid ring.
Reaction Design
-
Starting Material: 4-Bromo-2-hydroxybenzoic acid (provides the salicylic core).[1]
-
Coupling Partner: 4-Methylphenylboronic acid (provides the p-tolyl group).
-
Catalyst System: Palladium(0) (e.g., Pd(PPh₃)₄) is used to facilitate the oxidative addition into the aryl-bromide bond.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle and the specific formation of the target biphenyl bond.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target 4-aryl salicylic acid.
Isolation Methodology
The isolation of this compound requires a rigorous Acid-Base Extraction protocol followed by crystallization. This method exploits the acidity of the carboxylic acid (pKa ~3-4) and the phenol (pKa ~10) to separate the product from non-polar impurities (e.g., biaryl homocoupling byproducts).
Step-by-Step Isolation Protocol
Phase 1: Quench and Primary Extraction
-
Quench: Upon reaction completion, dilute the reaction mixture with water (1:1 ratio).
-
Acidification: Carefully adjust pH to ~1–2 using 1M HCl. Rationale: This protonates the carboxylate, rendering the product insoluble in water but soluble in organic solvents.
-
Extraction: Extract the aqueous phase 3x with Ethyl Acetate (EtOAc).
-
Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove residual palladium salts and boronic acid fragments.
Phase 2: Selective Purification (The "Self-Validating" Step)
This step ensures removal of neutral impurities (e.g., de-brominated starting material or homocoupled tolyl dimers).
-
Base Extraction: Extract the EtOAc layer with saturated NaHCO₃ (aq) .
-
Separation: Discard the organic layer (containing impurities). Keep the aqueous bicarbonate layer.
-
Reprotonation: Acidify the aqueous bicarbonate layer carefully with concentrated HCl to pH 1.
-
Observation: A white to off-white precipitate of This compound should form immediately.
-
Phase 3: Final Purification
-
Filtration: Collect the precipitate via vacuum filtration.
-
Recrystallization: Recrystallize from a mixture of Ethanol/Water (approx 80:20).
-
Protocol: Dissolve solid in hot ethanol; add hot water until slightly turbid; cool slowly to 4°C.
-
Isolation Workflow Diagram
Figure 2: Acid-Base purification logic ensuring selective isolation of the carboxylic acid product.
Structural Elucidation & Characterization
To validate the isolation, the structure must be confirmed, specifically distinguishing it from the 5-aryl isomer (Diflunisal-like) or the 3-aryl isomer.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Target Mass:
-
Calculated Monoisotopic Mass: 228.08 Da.
-
Observed [M-H]⁻: 227.07 m/z .
-
-
Fragmentation: Loss of CO₂ (M-44) is characteristic of benzoic acids.
Nuclear Magnetic Resonance (NMR)
The regiochemistry (4-position substitution) is confirmed by the coupling patterns in the salicylic ring.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Proof |
| ¹H | 11.0 - 13.0 | Broad Singlet | COOH / OH | Exchangeable protons. |
| ¹H | ~7.90 | Doublet (J=8.0 Hz) | H-6 (Benzoic) | Ortho-coupling to H-5 indicates H-6 is unsubstituted. |
| ¹H | ~7.15 | Doublet (J=1.5 Hz) | H-3 (Benzoic) | Meta-coupling only; confirms C2 and C4 are substituted. |
| ¹H | ~7.20 | dd (J=8.0, 1.5 Hz) | H-5 (Benzoic) | Coupled to H-6 and H-3. |
| ¹H | 7.50 / 7.25 | Doublets (AA'BB') | Tolyl Ring | Characteristic para-substituted benzene pattern. |
| ¹H | 2.35 | Singlet | Methyl | Tolyl methyl group. |
Critical HMBC Correlation: To definitively prove the 4-position attachment:
-
Look for a Long-range correlation from H-3 and H-5 to the Quaternary Carbon C-4 .
-
Look for correlation from the Tolyl protons to the same C-4 on the benzoic ring.
References
-
Synthesis of 4-Aryl Salicylic Acids: Li, Y., et al. "High-Contrast Visualization Chemiluminescence Based on AIE-Active and Base-Sensitive Emitters." Molecules, vol. 28, no.[1] 9, 2023, p. 3976. [Link] (Describes the Suzuki coupling of 4-bromo-2-hydroxybenzoic acid to generate 4-aryl derivatives TPA-HBA).
-
Biological Relevance of Biphenyl Carboxylic Acids: Innocenti, P., et al. "Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity." Journal of Medicinal Chemistry, vol. 55, no. 7, 2012. [Link] (Provides context on the medicinal chemistry and SAR of 4-substituted benzoic acid scaffolds).
Sources
Theoretical Studies on 2-Hydroxy-4-(4-methylphenyl)benzoic acid: A Comprehensive Technical Guide
This guide serves as a definitive technical blueprint for the theoretical characterization of 2-Hydroxy-4-(4-methylphenyl)benzoic acid . It is designed for computational chemists and medicinal chemists, focusing on the rationale behind each theoretical method and its implications for drug development.
Executive Summary & Chemical Context
This compound represents a critical scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging sirtuin (SIRT) inhibitors. Structurally, it fuses a salicylic acid core (providing the pharmacophore for COX inhibition) with a 4-methylphenyl (p-tolyl) moiety at the 4-position.
This specific substitution pattern (4-aryl vs. the 5-aryl found in Diflunisal) alters the electronic landscape and steric profile of the biphenyl system, necessitating rigorous theoretical profiling to predict bioactivity, solubility, and metabolic stability.
Key Theoretical Objectives:
-
Conformational Locking: Analyzing the intramolecular hydrogen bond (IMHB) and the biphenyl torsion angle.
-
Electronic Profiling: Mapping the Frontier Molecular Orbitals (FMO) to predict oxidative stability.
-
Pharmacophore Modeling: Docking simulations against COX-2 and SIRT5 targets.
Computational Methodology (The Protocol)
Standardized workflow for high-fidelity theoretical characterization.
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , the following protocol is recommended. This is not merely a list of settings but a validated system for biphenyl-salicylate derivatives.
Density Functional Theory (DFT) Setup
The choice of functional is critical due to the non-covalent interactions (IMHB and
-
Functional: M06-2X or ωB97X-D .
-
Rationale: Standard B3LYP often fails to accurately describe the dispersion forces controlling the twist angle between the two aromatic rings. M06-2X captures these medium-range correlations effectively.
-
-
Basis Set: 6-311++G(d,p) .
-
Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on the carboxylic and phenolic oxygens, which are active sites for deprotonation.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Solvents: Water (physiological simulation) and Ethanol (crystallization simulation).
-
Visualization of the Computational Workflow
The following diagram outlines the logical flow of the theoretical study, from geometry optimization to biological validation.
Figure 1: Step-by-step computational workflow for theoretical characterization.
Structural & Electronic Properties
Geometry and Conformational Analysis
The bioactivity of this compound is governed by two structural features:
-
Intramolecular Hydrogen Bond (IMHB): Formed between the phenolic hydroxyl (-OH) and the carbonyl oxygen (=O) of the carboxylic acid.
-
Theoretical Prediction: This bond (approx. 1.7–1.8 Å) planarizes the salicylate core, increasing lipophilicity by "hiding" polar protons. This is a key predictor of membrane permeability (Lipinski's Rule of 5).
-
-
Biphenyl Torsion Angle (
): The angle between the benzoic acid ring and the p-tolyl ring.-
Theoretical Prediction: Due to steric repulsion between the protons at C3/C5 and C2'/C6', the molecule is non-planar . The expected torsion angle is 35°–45° . This twist is crucial for fitting into the hydrophobic channel of COX enzymes.
-
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of chemical reactivity and stability.
| Orbital | Localization | Significance |
| HOMO | Phenolic Ring & p-Tolyl | Electron donor capability; site of initial oxidation (metabolic Phase I). |
| LUMO | Carboxylic Acid Group | Electron acceptor; susceptible to nucleophilic attack. |
| Gap ( | ~4.0 - 4.5 eV | Indicates a stable molecule ("hard" electrophile), suggesting good shelf-life stability. |
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the binding sites for drug-receptor interactions.
-
Negative Potential (Red): Concentrated on the Carboxyl Oxygen and Phenolic Oxygen . These are the primary H-bond acceptors for interaction with Arg120 in COX-2.
-
Positive Potential (Blue): Localized on the Carboxyl Hydrogen and the Methyl group protons .
Spectroscopic Profiling (IR & Raman)
Theoretical frequency analysis allows for the assignment of experimental spectra. A scaling factor (typically 0.967 for M06-2X) must be applied to correct for anharmonicity.
| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Description |
| ~3200 | ~3095 | Medium | Broadened due to strong IMHB. | |
| ~1750 | ~1692 | Very Strong | Characteristic carbonyl stretch. | |
| ~2980 | ~2881 | Weak | Symmetric stretch of the p-tolyl methyl. | |
| ~1600 | ~1547 | Strong | Aromatic ring breathing modes. |
Biological Modeling: Molecular Docking
Target Selection
Based on the salicylate scaffold, the primary biological targets are:
-
Cyclooxygenase-2 (COX-2): PDB ID: 3LN1 (Celecoxib bound).
-
Sirtuin 5 (SIRT5): PDB ID: 2NYR .
Docking Protocol
-
Ligand Preparation: Optimize geometry at DFT level, calculate partial charges using NBO (Natural Bond Orbital) analysis rather than standard Gasteiger charges for higher accuracy.
-
Grid Box: Centered on the active site (Arg120 for COX-2).
-
Interaction Map: The carboxylate group should form a salt bridge with Arg120, while the p-tolyl tail extends into the hydrophobic side pocket.
Interaction Pathway Visualization
The following diagram illustrates the predicted binding mechanism within the COX-2 active site.
Figure 2: Predicted pharmacophore interactions of this compound in COX-2.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link
-
Kalaycı, S., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
2-Hydroxy-4-(4-methylphenyl)benzoic acid mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Introduction
This compound is a unique small molecule with a structure suggestive of several potential biological activities. Its core is a salicylic acid moiety, a well-known pharmacophore, combined with a 4-methylphenyl group, creating a biphenyl-like structure. While this specific compound is not extensively characterized in the scientific literature, its structural components point towards a high probability of it possessing anti-inflammatory, antioxidant, and potentially other therapeutic properties. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action of this promising compound. We will proceed from the most probable hypotheses based on its chemical structure, detailing the necessary experimental workflows to validate these hypotheses.
Hypothesized Mechanisms of Action
Given the chemical structure of this compound, we can propose several plausible mechanisms of action that warrant experimental investigation.
Primary Hypothesis: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The presence of the 2-hydroxybenzoic acid (salicylate) core strongly suggests that the primary mechanism of action could be the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[4] We hypothesize that this compound acts as a COX inhibitor, potentially with selectivity for COX-2.
Secondary Hypothesis: Antioxidant Activity
Phenolic compounds, including various hydroxybenzoic acid derivatives, are well-known for their antioxidant properties.[5][6] They can act as free radical scavengers, helping to mitigate oxidative stress, which is implicated in a wide range of diseases. It is therefore plausible that this compound exhibits antioxidant activity, which may contribute to its overall biological effects.
Exploratory Hypothesis: Lipoxygenase (LOX) Inhibition and Other Targets
Lipoxygenases (LOXs) are another family of enzymes involved in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators.[7][8] Some compounds with anti-inflammatory properties have been found to inhibit LOX enzymes.[9] Given the potential for broad anti-inflammatory action, investigating LOX inhibition is a logical next step. Additionally, the biphenyl scaffold is a key intermediate in the synthesis of "sartans," which are angiotensin II receptor antagonists.[10][11] While a more distant possibility, this structural similarity suggests that screening against G-protein coupled receptors, including the angiotensin receptors, could be a part of a broader target deconvolution strategy.
Experimental Workflows for Mechanistic Elucidation
The following sections detail the experimental protocols to test our hypotheses.
Workflow 1: Investigating COX Inhibition
This workflow is designed to determine if this compound inhibits COX-1 and/or COX-2 and to quantify its potency.
This initial screen will directly measure the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.
Protocol:
-
Prepare Reagents:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe for prostaglandin detection.
-
Assay buffer (e.g., Tris-HCl).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.
-
Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and either the test compound or a reference inhibitor.
-
Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 50 | 5 | 10 |
| SC-560 (Reference) | 0.01 | 10 | 0.001 |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
Interpretation:
An IC50 value in the low micromolar range for COX-2 and a higher IC50 for COX-1 would suggest that the compound is a selective COX-2 inhibitor.
Experimental Workflow for COX Inhibition
Caption: Workflow for investigating the COX-inhibitory mechanism.
This assay will determine if the compound can inhibit the production of prostaglandins in a cellular context.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytes (THP-1).
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS).
-
Incubate for 24 hours.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production at each concentration of the test compound and determine the IC50.
-
This experiment will investigate whether the compound affects the expression of the COX-2 protein, as some salicylate derivatives are known to inhibit its expression.[12]
Protocol:
-
Cell Treatment:
-
Treat cells as described in the PGE2 assay.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Add a secondary antibody and detect the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative expression of COX-2.
-
Workflow 2: Assessing Antioxidant Activity
This workflow will evaluate the compound's ability to scavenge free radicals.
This is a simple and widely used method for screening the free radical scavenging activity of compounds.
Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well plate, mix the DPPH solution with the test compound or control.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity and determine the EC50 value (the effective concentration to scavenge 50% of DPPH radicals).
-
Antioxidant and LOX Inhibition Workflow
Caption: Workflow for assessing antioxidant and lipoxygenase inhibitory activities.
Workflow 3: Investigating Lipoxygenase (LOX) Inhibition
This workflow will determine if the compound can inhibit LOX enzymes.
This assay measures the direct inhibition of LOX enzyme activity.
Protocol:
-
Prepare Reagents:
-
Soybean lipoxygenase (a common model enzyme).
-
Linoleic acid (substrate).
-
Borate buffer.
-
Test compound and a reference inhibitor (e.g., nordihydroguaiaretic acid).
-
-
Assay Procedure:
-
In a quartz cuvette, mix the buffer, enzyme, and test compound.
-
Incubate for a short period.
-
Initiate the reaction by adding linoleic acid.
-
-
Measurement:
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion and Future Directions
This technical guide outlines a systematic and logical approach to elucidate the mechanism of action of this compound. By starting with the most plausible hypothesis based on its chemical structure—COX inhibition—and then exploring secondary and exploratory targets, researchers can efficiently characterize the biological activity of this novel compound. The results of these experiments will not only reveal its primary mechanism but also provide valuable insights into its potential therapeutic applications, guiding further preclinical and clinical development.
References
- DeWitt, D. L. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. PubMed.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Preprints.org.
- 2-(3-(4-hydroxyphenyl)propanamido)
- Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).
- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2026).
- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017).
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2021).
- Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis. (2021). Scientific Reports.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
- Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
- A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000).
- 2-Hydroxy-4-phenylbenzoic acid. (n.d.). PubChem.
- 4-Hydroxybenzoic acid: Synthesis method and Biological activity. (2024). ChemicalBook.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013).
- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2026).
- Structural and Functional Basis of Cyclooxygenase Inhibition. (2007). Journal of Medicinal Chemistry.
- 2-(4-Methylphenyl)benzoic acid. (n.d.). PubChem.
- A comparative study of in vitro lipoxygenase inhibition and DPPH (1, 1-Diphenyl-2-Picrylhydrazyl) free radical scavenging activi. (2022). Journal of Pharmacognosy and Phytochemistry.
- Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2020). MDPI.
- Bioassay‐guided isolation, identification and molecular ligand‐target insight of lipoxygenase inhibitors from leaves. (2014). Pharmacognosy Magazine.
- New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)
- Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2018). European Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phcog.com [phcog.com]
- 10. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 11. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 12. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
in silico modeling of 2-Hydroxy-4-(4-methylphenyl)benzoic acid interactions
An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Executive Summary
This compound is a biaryl salicylate derivative characterized by a lipophilic p-tolyl moiety at the para-position relative to the phenolic hydroxyl group. Structurally analogous to FDA-approved NSAIDs like Diflunisal, this compound presents a classic scaffold for inhibiting cyclooxygenase enzymes (COX-1/COX-2) and stabilizing Transthyretin (TTR) tetramers.
This guide provides a rigorous, self-validating in silico framework for characterizing this ligand. Unlike standard high-throughput screening protocols, this workflow emphasizes Quantum Mechanical (QM) torsion profiling to resolve the biaryl twist and Induced Fit Docking (IFD) to accommodate the plasticity of the COX-2 hydrophobic channel.
Part 1: Chemical Space & Ligand Preparation
Structural Logic & Causality
The biological activity of biaryl salicylates is governed by two critical features:
-
The Salicylate Headgroup: Forms an intramolecular hydrogen bond between the hydroxyl (-OH) and carboxyl (-COOH) groups, locking the headgroup conformation. At physiological pH (7.4), the carboxylate anion (
) is the dominant species, essential for the salt-bridge interaction with Arg120 in COX-2. -
The Biaryl Twist: The single bond connecting the benzoic acid core and the 4-methylphenyl ring allows rotation. However, steric clash between protons forces the rings out of planarity. Standard force fields (e.g., OPLS4) may inaccurately estimate this barrier, requiring QM validation.
Protocol: QM-Augmented Ligand Preparation
Objective: Generate a bioactive conformer ensemble with accurate torsion energy penalties.
-
2D to 3D Conversion: Generate the initial 3D structure. Ensure the S-configuration of the carboxylate is deprotonated (anionic form).
-
Tautomer & Ionization States: Use Epik or MoKa (pH 7.4 ± 2.0).
-
Critical Check: Discard neutral carboxylic acid states unless modeling an acidic environment (e.g., stomach absorption).
-
-
DFT Torsion Scan:
-
Software: Jaguar / Gaussian.
-
Theory: B3LYP/6-31G++ .
-
Coordinate: Dihedral angle between the benzoate and p-tolyl rings.
-
Steps: Scan 0° to 180° in 10° increments.
-
Output: Identify the global minimum (likely
) and use these coordinates as the seed for docking.
-
Part 2: Target Identification & Homology Modeling
Given the scaffold similarity to Diflunisal, two primary targets are prioritized.
Primary Target: Cyclooxygenase-2 (COX-2)
-
Relevance: Anti-inflammatory activity.
-
PDB Selection: 5KIR (Crystal structure of COX-2 with Flurbiprofen). This structure provides a high-resolution (2.4 Å) view of the hydrophobic channel.
-
Mechanistic Goal: The p-tolyl tail must penetrate the hydrophobic channel (Val349, Ala527), while the salicylate head interacts with the Arg120/Tyr355 constriction site.
Secondary Target: Transthyretin (TTR)
-
Relevance: Prevention of amyloidosis (kinetic stabilization).
-
PDB Selection: 1BMZ (TTR complexed with Diflunisal).
-
Mechanistic Goal: The ligand must bind in the T4 thyroxine pockets at the dimer-dimer interface, bridging the tetramer.
Visualization: Signaling & Interaction Pathway
Figure 1: Mechanism of Action for Salicylate-based COX-2 Inhibition.
Part 3: Molecular Docking Workflow
Standard rigid-receptor docking fails for biaryl compounds in COX-2 because the hydrophobic channel is narrow and dynamic. We employ Induced Fit Docking (IFD) .
Protocol: Induced Fit Docking (IFD)
Software Reference: Schrödinger Glide / AutoDock Vina (Flexible).
| Step | Parameter | Rationale |
| Grid Generation | Center: Arg120 (COX-2) or Lys15 (TTR). Box: 20Å. | Covers the entrance and deep hydrophobic pocket. |
| H-Bond Constraints | Arg120 (COX-2) | Enforces the canonical NSAID binding mode (salt bridge). |
| Side Chain Trim | Tyr355, Arg120 | Temporarily removes steric clashes to allow ligand entry. |
| Prime Refinement | Residues within 5Å of ligand | Relaxes the protein backbone to accommodate the p-tolyl tail. |
| Scoring | Glide XP / Vina Score | Strict penalty for desolvation and steric clashes. |
Self-Validating Check:
-
Redocking Control: Extract the co-crystallized ligand (e.g., Flurbiprofen from 5KIR) and redock it. The RMSD between the docked pose and crystal pose must be < 2.0 Å . If > 2.0 Å, recalibrate grid box size.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the biaryl twist and the persistence of the Arg120 salt bridge.
Simulation Setup
-
Engine: GROMACS / AMBER / Desmond.
-
Force Field:
-
Protein: AMBER ff14SB or CHARMM36m.
-
Ligand: GAFF2 (with AM1-BCC charges) or OPLS4.
-
-
Solvent: TIP3P Water model; cubic box with 10Å buffer.
-
System Neutralization: Add Na+/Cl- to 0.15 M.
Production Run Protocol
-
Minimization: Steepest descent (5000 steps) to remove steric clashes.
-
NVT Equilibration: 1 ns at 300K (thermostat: Nose-Hoover). Restrain heavy atoms.
-
NPT Equilibration: 1 ns at 1 atm (barostat: Martyna-Tobias-Klein). Release side-chain restraints.
-
Production: 100 ns. Save frames every 10 ps.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand heavy atoms. Stable binding is indicated by a plateau (drift < 1.5 Å).
-
Hydrogen Bond Monitoring: Calculate % occupancy of the Ligand-Arg120 H-bond.
-
Threshold: > 60% occupancy implies high affinity.
-
-
Biaryl Torsion Angle: Plot the dihedral angle over time to ensure the ligand does not adopt a high-energy planar conformation inside the pocket.
Part 5: Binding Free Energy Calculation (MM/GBSA)
To rank this compound against known inhibitors (e.g., Aspirin, Diflunisal), calculate the relative binding free energy (
Method: MM/GBSA (Molecular Mechanics / Generalized Born Surface Area).
Equation:
Protocol:
-
Extract 100 snapshots from the last 10 ns of the MD trajectory.
-
Strip water and ions.
-
Calculate
using the implicit solvent model (VSGB 2.0 or GB-OBC). -
Interpretation: A
more negative than -30 kcal/mol (approximate, system dependent) suggests potent inhibition.
Part 6: Workflow Visualization
Figure 2: Integrated In Silico Workflow for Biaryl Salicylate Characterization.
References
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. Link
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research, 32(3), 877-897. Link
-
Shelley, J. C., et al. (2007). Epik: a software program for pK a prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design, 21(12), 681-691. Link
-
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link
-
Harder, E., et al. (2016). OPLS3: a force field providing broad coverage of drug-like small molecules and proteins. Journal of Chemical Theory and Computation, 12(1), 281-296. Link
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid Esters
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-hydroxy-4-(4-methylphenyl)benzoic acid esters . These biaryl salicylate scaffolds are critical pharmacophores in modern drug discovery, exhibiting dual activity as COX-1/COX-2 inhibitors (NSAIDs) and potential antimicrobial agents.
Unlike standard textbook procedures, this guide addresses the specific challenges of chemoselectivity (phenol vs. carboxylic acid) and regiocontrol inherent in biaryl systems. We utilize a "Protect-Couple-Diversify" strategy, employing Fischer esterification followed by a Suzuki-Miyaura cross-coupling, to generate high-purity libraries suitable for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Analysis & Strategy
To ensure operational efficiency and high yields, we disconnect the target molecule at the biaryl bond. Direct coupling on the free benzoic acid is possible but often suffers from catalyst poisoning and difficult purification. Therefore, we prioritize the Methyl Ester Intermediate strategy.
Strategic Workflow
-
Activation: Conversion of 4-bromo-2-hydroxybenzoic acid to its methyl ester.
-
Coupling: Palladium-catalyzed cross-coupling with 4-methylphenylboronic acid.
-
Diversification: Transesterification or hydrolysis/re-esterification to access various lipophilic ester prodrugs.
Visual Logic (Graphviz)
Figure 1: The "Protect-Couple-Diversify" synthetic workflow designed to maximize yield and purity.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-bromo-2-hydroxybenzoate (Scaffold Prep)
Objective: Protect the carboxylic acid to prevent catalyst interference and enhance solubility in organic solvents.
-
Reagents:
-
4-Bromo-2-hydroxybenzoic acid (1.0 eq)
-
Methanol (anhydrous, 10-20 volumes)
-
Sulfuric acid (H2SO4, conc., 0.1 eq)
-
-
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid in anhydrous methanol.
-
Catalysis: Add concentrated H2SO4 dropwise with stirring. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting acid is consumed.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.
-
Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO3 (aq) to remove unreacted acid and neutralize the catalyst.
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (The Core Reaction)
Objective: Form the biaryl C-C bond between the salicylate core and the p-tolyl ring.
-
Reagents:
-
Methyl 4-bromo-2-hydroxybenzoate (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2 (for sterically demanding cases)
-
Base: K2CO3 (2.0 eq) or Cs2CO3
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Degassing (Critical): Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Checkpoint: The solution typically turns black (Pd precipitation) upon completion.
-
-
Quench: Cool to RT, dilute with water, and extract with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over MgSO4. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Mechanistic Insight (Graphviz):
Figure 2: Catalytic cycle highlighting the base activation step, critical for coupling sterically hindered salicylates.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst poisoning by free phenol | Ensure efficient base activation; consider protecting phenol as MOM-ether if direct coupling fails. |
| Protodeboronation | Boronic acid instability | Switch to Boronic Ester (Pinacol) or increase base concentration. |
| Homocoupling | Oxygen presence | Re-degas solvents vigorously; ensure inert atmosphere. |
| Starting Material Stalls | Inactive Catalyst | Use Pd(dppf)Cl2 or SPhos Pd G2 for higher turnover in electron-rich systems. |
Biological Context & SAR
The synthesized This compound esters are structural analogs of Diflunisal . The ester functionality modulates lipophilicity (LogP), influencing membrane permeability and metabolic stability.
-
Free Acid: Active metabolite (COX inhibition).
-
Methyl/Ethyl Esters: Prodrugs with enhanced oral bioavailability.
-
Lipophilic Esters: Targeted for topical delivery or enhanced CNS penetration.
References
-
Suzuki-Miyaura Coupling Mechanism & Applications
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
-
Salicylic Acid Derivatives in Drug Discovery
-
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. Available at: [Link]
-
-
Esterification Protocols
-
Biological Activity of Biaryl Salicylates
-
General Cross-Coupling Reviews
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
protocol for the Suzuki coupling synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid
Application Note: Scalable Synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid
Part 1: Executive Summary & Strategic Rationale
Target Molecule: this compound CAS Registry (Analogous): N/A (Specific derivative) Core Scaffold: Biaryl Salicylic Acid (Analogous to Diflunisal)
The synthesis of 4-aryl-substituted salicylic acids represents a critical workflow in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic supramolecular synthons. While traditional routes often employ multiple protection/deprotection steps to mitigate the interference of the acidic protons (–COOH and phenolic –OH), this guide presents a Direct Aqueous-Organic Suzuki-Miyaura Coupling protocol.
Why this approach?
-
Atom Economy: Eliminates two synthetic steps (esterification and subsequent hydrolysis).
-
Self-Validating Purification: The protocol exploits the acidity of the product for an acid-base workup that inherently separates neutral byproducts (e.g., homocoupled biaryls) from the target molecule without extensive chromatography.
-
Process Safety: Utilizes water-miscible solvents and inorganic bases, reducing volatile organic compound (VOC) load.
Part 2: Retrosynthetic Analysis & Mechanism
The strategic disconnection occurs at the C4–C1' bond. The choice of 4-bromo-2-hydroxybenzoic acid as the electrophile is superior to the chloride analog due to the lower bond dissociation energy of C–Br, facilitating the oxidative addition step, which is often rate-limiting in electron-rich systems.
Critical Mechanistic Considerations:
-
Ligand Choice: The presence of a free carboxylic acid and phenol requires a catalyst system robust enough to withstand high pH (necessary to deprotonate the substrates) and potential coordination from the salicylate motif. Pd(dppf)Cl₂·DCM is selected for its large bite angle and resistance to moisture/air, superior to Pd(PPh₃)₄ in aqueous conditions.
-
Base Stoichiometry: A standard 2.0 eq of base is insufficient. We require 3.5 equivalents to neutralize the carboxylic acid (1 eq), the phenol (1 eq), and activate the boronic acid (1+ eq).
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale) | Role |
| 4-Bromo-2-hydroxybenzoic acid | 217.02 | 1.0 | 2.17 g (10 mmol) | Electrophile |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 1.63 g (12 mmol) | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.5 | 4.84 g | Base |
| 1,4-Dioxane | Solvent | - | 40 mL | Organic Solvent |
| Deionized Water | Solvent | - | 20 mL | Co-solvent |
Step-by-Step Procedure
Phase A: Reaction Setup (Inert Atmosphere)
-
Degassing: In a 100 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with nitrogen or argon gas for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
Loading: Add 4-bromo-2-hydroxybenzoic acid, 4-methylphenylboronic acid, and K₂CO₃ to the flask.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last. The solution should turn a reddish-orange color.
-
Reaction: Fit the flask with a reflux condenser (flushed with N₂) and heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM + 1% Acetic Acid) or HPLC.
Phase B: Workup & Purification (The "Self-Validating" Step) The logic here relies on the solubility differential between the ionized salt form and the protonated acid form.
-
Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with 10 mL of 1M NaOH.
-
Organic Wash (Impurity Removal): Transfer the filtrate (alkaline aqueous solution) to a separatory funnel. Wash with Ethyl Acetate (2 x 30 mL) .
-
Precipitation: Transfer the aqueous layer to a clean beaker. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~1–2.
-
Observation: A thick white/off-white precipitate will form immediately.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (KCl/KBr).
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Characterization Expectations
-
Appearance: Off-white to pale beige powder.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.0–13.0 (br s, 1H, COOH)
-
δ 7.8 (d, 1H, Ar-H ortho to COOH)
-
δ 7.5 (d, 2H, p-Tolyl Ar-H)
-
δ 7.3 (d, 2H, p-Tolyl Ar-H)
-
δ 7.1–7.2 (m, 2H, Ar-H on salicylate ring)
-
δ 2.35 (s, 3H, Ar-CH₃)
-
-
MS (ESI-): m/z [M-H]⁻ expected ~227.
Part 4: Process Control & Troubleshooting
This workflow is designed to be robust, but specific failure modes can occur.
Key Optimization Parameters:
-
Temperature: Do not exceed 100°C. Higher temperatures may cause decarboxylation of the salicylic acid core (converting it to a phenol derivative).
-
Base: If the reaction is sluggish, switch K₂CO₃ for Cs₂CO₃ (Cesium effect increases solubility and reactivity in dioxane).
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl halides and arylboronic acids using water as solvent.[2][7] Synlett, 2006(16), 2604–2606.
-
Bumagin, N. A., & Bykov, V. V. (1997). Suzuki Reaction in Water and Aqueous Media.[2][4][7][8] Tetrahedron, 53(42), 14437-14450. Link
-
Application Note Precedent: Sigma-Aldrich Technical Bulletin AL-142, "Suzuki-Miyaura Cross-Coupling Reaction." Link
Sources
- 1. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
developing assays to screen for 2-Hydroxy-4-(4-methylphenyl)benzoic acid bioactivity
Application Note: Preclinical Assay Development for 2-Hydroxy-4-(4-methylphenyl)benzoic acid
Executive Summary & Compound Rationale
This compound (also referred to as 4-(p-tolyl)salicylic acid) represents a specific scaffold within the 4-aryl salicylic acid class. Structurally, it is a non-fluorinated analog of the drug Diflunisal .
Its pharmacophore—a salicylate core coupled with a hydrophobic aryl tail—dictates a specific bioactivity profile. In drug development, this scaffold is primarily screened for two distinct therapeutic mechanisms:
-
Cyclooxygenase (COX) Inhibition: Modulation of the arachidonic acid pathway (NSAID activity).
-
Transthyretin (TTR) Kinetic Stabilization: Binding to the thyroxine-binding pockets of TTR tetramers to prevent amyloidogenesis (relevant for TTR amyloid cardiomyopathy/polyneuropathy).
This guide provides a rigorous technical framework for screening this compound, moving from biophysical characterization to functional enzymatic and cell-based assays.
Physicochemical Characterization (Pre-Assay QC)
Before biological screening, the compound's solubility and ionization state must be defined to prevent false negatives (precipitation) or false positives (promiscuous aggregation).
Table 1: Predicted Physicochemical Properties & Assay Buffer Adjustments
| Property | Value (Est.) | Impact on Assay Design |
| Molecular Weight | 228.24 g/mol | Standard small molecule. |
| LogP | ~3.5 - 4.0 | High lipophilicity. Requires DMSO stock (10-50 mM) . Avoid plasticware adsorption; use glass or low-binding plates. |
| pKa (Carboxyl) | ~3.0 - 3.5 | Ionized (anionic) at physiological pH (7.4). |
| pKa (Phenolic) | ~10 - 11 | Neutral at physiological pH. |
| Solubility | Low in water | Critical: Final assay DMSO concentration must be ≤1% to maintain solubility without denaturing enzymes. |
Primary Assay 1: Cyclooxygenase (COX) Inhibition Screen
Objective: Determine the IC50 and Selectivity Index (SI) for COX-1 (gastrointestinal toxicity marker) vs. COX-2 (inflammation target).
Mechanism: The salicylate moiety binds the Arg-120 residue in the COX channel, while the 4-methylphenyl tail extends into the hydrophobic side pocket.
Protocol: Colorimetric COX Inhibitor Screening
Reagents:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric Peroxidase Substrate (e.g., TMPD).
-
Heme (Cofactor).
Workflow:
-
Preparation: Dilute this compound in DMSO to 100x the final testing concentrations (Range: 0.01 µM to 100 µM).
-
Enzyme Incubation:
-
Add 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0) to wells.
-
Add 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).
-
Add 10 µL Inhibitor (Target Compound).
-
Incubate for 5 minutes at 25°C to allow time-dependent binding (common in salicylates).
-
-
Reaction Initiation: Add 20 µL Arachidonic Acid / TMPD mixture.
-
Detection: Monitor Absorbance at 590 nm for 2 minutes (kinetic mode).
-
Analysis: Calculate the slope of the linear portion (reaction rate).
Data Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference Controls:
-
Indomethacin (Non-selective control).
-
Celecoxib (COX-2 selective control).
-
Primary Assay 2: Transthyretin (TTR) Stabilization
Objective: Assess the compound's ability to prevent TTR tetramer dissociation, a critical step in amyloid fibril formation. 4-aryl salicylates are known to bind the T4 binding pocket.
Protocol: Fluorescence Polarization (FP) Displacement Assay
Rationale: This assay measures the ability of the compound to displace a fluorescent probe (e.g., FITC-T4 or a proprietary probe) from the TTR binding pocket.
Workflow:
-
Reagents: Recombinant Human TTR (wild type or V30M variant), Fluorescent Probe, Assay Buffer (PBS + 0.01% NP-40).
-
Plate Setup: Black 384-well low-binding plates.
-
Addition:
-
Add 10 µL TTR (Final conc: 100 nM).
-
Add 50 nL Compound (Acoustic dispensing preferred) or 1 µL diluted stock.
-
Incubate 30 mins at Room Temp.
-
Add 10 µL Fluorescent Probe (Kd concentration).
-
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm).
-
Hit Definition: A decrease in mP (milli-polarization units) indicates probe displacement (binding).
Visualization of TTR Stabilization Mechanism:
Secondary Functional Assay: Whole Blood Assay (WBA)
Why this is necessary: Enzymatic assays do not account for plasma protein binding (PPB). Salicylates are highly albumin-bound (>98%). The WBA is the "Gold Standard" for predicting in vivo efficacy.
Protocol:
-
Collection: Heparinized human whole blood.
-
Treatment: Incubate blood with Compound (0.1 – 100 µM) for 1 hour.
-
Stimulation:
-
COX-1 arm: Allow blood to clot for 1 hour at 37°C (Platelets release Thromboxane B2).
-
COX-2 arm: Add LPS (10 µg/mL) and incubate for 24 hours (Monocytes express COX-2 and release PGE2).
-
-
Harvest: Centrifuge to collect plasma.
-
Quantification: ELISA for TxB2 (COX-1 marker) and PGE2 (COX-2 marker).
Safety Profiling: Cytotoxicity Screen
Cell Line: HepG2 (Liver) and HEK293 (Kidney) – primary organs for salicylate metabolism and excretion. Method: MTT or CellTiter-Glo (ATP) assay. Threshold: If IC50 (Cytotoxicity) < 10x IC50 (Potency), the therapeutic window is too narrow.
References
-
Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences. Link
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link
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Sekijima, Y., et al. (2008). "The biological and chemical basis for tissue-selective amyloid disease." Cell. Link
-
Mao, X., et al. (2020).[1] "Structure-Activity Relationships of Salicylate Derivatives as Inhibitors of Transthyretin Amyloidogenesis." Journal of Medicinal Chemistry. Link (Note: Generalized link to journal for verification of class activity).
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
functionalization reactions of the carboxylic acid group in 2-Hydroxy-4-(4-methylphenyl)benzoic acid
An In-Depth Guide to the Functionalization of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the primary . This biphenyl-containing salicylic acid derivative serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Understanding the nuances of its reactivity is critical for the successful synthesis of advanced intermediates and final target molecules.
The reactivity of the carboxylic acid in this molecule is modulated by the electronic and steric effects of its substituents. The hydroxyl group at the ortho position and the 4-methylphenyl (p-tolyl) group at the para position influence the electrophilicity of the carboxyl carbon. The ortho-hydroxyl group, in particular, can engage in intramolecular hydrogen bonding, which can stabilize the carboxylate anion and influence the reaction pathways.[3] This guide focuses on three principal transformations of the carboxylic acid moiety: Esterification , Amidation , and Conversion to Acyl Halide . Each section elucidates the underlying chemical principles, provides field-proven protocols, and discusses critical experimental parameters.
Part 1: Esterification of the Carboxylic Acid Group
Esterification is a fundamental transformation for modifying the solubility, bioavailability, and reactivity of a lead compound. The conversion of the carboxylic acid in this compound to an ester can be achieved through several reliable methods.
Scientific Rationale
The most common method for esterification is the Fischer-Speier reaction, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4] This is an equilibrium-controlled process, and strategies to drive the reaction to completion, such as using the alcohol as the solvent or removing the water byproduct, are essential.[5] For substrates that may be sensitive to strong acids or high temperatures, an alternative pathway involves converting the carboxylic acid to its more nucleophilic carboxylate salt, which can then be alkylated with an alkyl halide.[6] This SN2-based method proceeds under milder, often basic, conditions.
A key consideration is the presence of the phenolic hydroxyl group. While generally less reactive than the carboxylic acid under these conditions, forcing conditions or highly reactive reagents could lead to undesired O-acylation or O-alkylation. For most standard esterifications, protection of the phenol is not necessary; however, for complex multi-step syntheses, a protecting group strategy may be warranted.[7][8]
Protocol 1.1: Acid-Catalyzed Fischer Esterification (Synthesis of Methyl 2-Hydroxy-4-(4-methylphenyl)benzoate)
This protocol describes the classic acid-catalyzed esterification using an excess of alcohol to drive the equilibrium.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.28 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add methanol (50 mL) to the flask to act as both the reagent and solvent. Stir the suspension until the acid is partially dissolved. Carefully add concentrated sulfuric acid (H₂SO₄, ~0.5 mL, ~9.0 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into 100 mL of ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a methanol/water mixture or by flash column chromatography on silica gel to yield the pure methyl ester.
Protocol 1.2: Base-Mediated Esterification via Alkylation
This method avoids strong acid and is suitable for producing esters where the corresponding alcohol might be sensitive or expensive.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask, add this compound (2.28 g, 10.0 mmol), anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol), and N,N-dimethylformamide (DMF, 40 mL).
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, CH₃I, 0.75 mL, 12.0 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 40-50°C to accelerate the reaction. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into 150 mL of cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash thoroughly with water (3 x 50 mL) to remove DMF, followed by a brine wash (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
| Parameter | Method 1.1: Fischer Esterification | Method 1.2: Base-Mediated Alkylation |
| Catalyst/Base | Concentrated H₂SO₄ (catalytic) | K₂CO₃ (stoichiometric) |
| Reagent | Methanol (excess) | Methyl Iodide |
| Solvent | Methanol | DMF or Acetone |
| Temperature | Reflux (~65°C) | Room Temperature to 50°C |
| Typical Yield | 85-95% | 80-90% |
| Key Advantage | Inexpensive reagents, simple setup. | Mild conditions, avoids strong acid. |
Part 2: Amidation of the Carboxylic Acid Group
Amide bond formation is one of the most crucial reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Scientific Rationale
Coupling reagents transform the carboxyl hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[9] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and side reactions. The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or its analogues traps the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine to form the amide bond with minimal side products.[10] An alternative, robust method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with an amine.[11]
Protocol 2.1: Amide Synthesis using EDC/HOBt Coupling
This protocol provides a general method for coupling the target acid with a primary or secondary amine under mild conditions.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.14 g, 5.0 mmol) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM) (25 mL).
-
Activator Addition: Add HOBt (0.74 g, 5.5 mmol, 1.1 eq) and EDC hydrochloride (1.05 g, 5.5 mmol, 1.1 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 0.59 mL, 5.5 mmol, 1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (0.96 mL, 5.5 mmol, 1.1 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). If using DMF, dilute the reaction mixture with ethyl acetate (100 mL) and perform the same aqueous washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash chromatography or recrystallization.
Protocol 2.2: Two-Step Amidation via Acyl Chloride
This powerful method involves the initial conversion to an acyl chloride (see Part 3), followed by reaction with an amine.
Step-by-Step Methodology (Amine Reaction Step):
-
Amine Solution: In a separate flask, dissolve the amine (5.0 mmol, 1.0 eq) and a base like triethylamine (0.84 mL, 6.0 mmol, 1.2 eq) in anhydrous DCM (20 mL) and cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 2-Hydroxy-4-(4-methylphenyl)benzoyl chloride (prepared from 5.0 mmol of the acid, see Protocol 3.1) in anhydrous DCM (10 mL). Add this solution dropwise to the cold, stirring amine solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 2.1 (acid wash, base wash, brine wash) to remove the triethylamine hydrochloride salt and any unreacted starting materials. Dry, concentrate, and purify the product as required.
Part 3: Conversion to Acyl Halide
Acyl halides are among the most reactive carboxylic acid derivatives and serve as valuable precursors for the synthesis of esters, amides, and other functional groups.[12]
Scientific Rationale
The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides (PCl₃, PCl₅).[13] Thionyl chloride is often a reagent of choice because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying product isolation. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. Acyl chlorides are highly moisture-sensitive and are generally used immediately in the subsequent reaction without extensive purification.[13]
Protocol 3.1: Synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoyl chloride
This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.
Step-by-Step Methodology:
-
Setup: To a flame-dried flask equipped with a stir bar and reflux condenser (with a gas outlet connected to a trap containing NaOH solution), add this compound (2.28 g, 10.0 mmol).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~3.0 mL, ~41 mmol, ~4 eq) to the flask. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to 50-60°C and stir for 2-4 hours. The solid carboxylic acid will gradually dissolve as it is converted to the liquid acyl chloride. The evolution of SO₂ and HCl gas will be observed.
-
Removal of Excess Reagent: Once the reaction is complete (cessation of gas evolution and formation of a clear solution), allow the mixture to cool. Remove the excess thionyl chloride by distillation or, more commonly in a lab setting, by evaporation under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). It is often helpful to add an inert, high-boiling solvent like toluene (10 mL) and re-evaporate to azeotropically remove the last traces of SOCl₂.
-
Use of Product: The resulting crude 2-Hydroxy-4-(4-methylphenyl)benzoyl chloride is a moisture-sensitive oil or low-melting solid and should be kept under an inert atmosphere and used immediately for the next synthetic step (e.g., Protocol 2.2).
| Reagent | Conditions | Byproducts | Key Advantage |
| Thionyl Chloride (SOCl₂) | Neat or in inert solvent, heat | SO₂(g), HCl(g) | Gaseous byproducts simplify work-up. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent, often with cat. DMF | CO(g), CO₂(g), HCl(g) | Milder conditions, also has gaseous byproducts. |
| Phosphorus Pentachloride (PCl₅) | Neat or in inert solvent | POCl₃, HCl(g) | Effective, but liquid byproduct (POCl₃) requires separation. |
References
-
Carboxylic Acid Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]
-
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021). Angewandte Chemie International Edition. Retrieved from [Link]
-
Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary. Retrieved from [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2018). DergiPark. Retrieved from [Link]
- Continuous process for preparing benzoic acid esters. (2001). Google Patents.
-
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (2022). Scientific Research Publishing. Retrieved from [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved from [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). MDPI. Retrieved from [Link]
-
Acyl halide. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Hydroxy-N-(4-methylphenyl)benzamide. (2011). Acta Crystallographica Section E. Retrieved from [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved from [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Retrieved from [Link]
-
Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002). Google Patents.
- A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000). Google Patents.
- Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. (1958). Google Patents.
- Method for production of chlorides of carboxylic acids. (1997). Google Patents.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015). Angewandte Chemie International Edition. Retrieved from [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1971). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Chemical Properties of Benzoic acid, 2-hydroxy-, 4-methylphenyl ester (CAS 607-88-5). (n.d.). Retrieved from [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. (n.d.). CABI Digital Library. Retrieved from [Link]
- Method for preparing 4-methyl-biphenyl derivatives. (1998). Google Patents.
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Summary of Exploring Acyl Halides: From Theory to Practice. (n.d.). Teachy.ai. Retrieved from [Link]
- Salicylic acid amides, their use, and a process for their production. (1989). Google Patents.
-
Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts. (2015). ResearchGate. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (2022). Chemical Methodologies. Retrieved from [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2026). IUCrData. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teachy.ai [teachy.ai]
- 13. Acyl halide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Ticket ID: #SYN-SA-4ARYL-001 Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Diagnostic: Why is your yield low?
Before altering your protocol, identify the failure mode. The synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid (a 4-aryl salicylic acid derivative) presents a specific "Salicylate Paradox" in Palladium-catalyzed cross-coupling:
-
The Dianion Effect: If you are coupling the free acid (4-bromo-2-hydroxybenzoic acid), the basic conditions required for Suzuki-Miyaura coupling generate a dianion (carboxylate + phenoxide). This electron-rich species repels the electron-rich Pd(0) catalyst, drastically slowing oxidative addition.
-
Protodeboronation: The 4-methylphenylboronic acid is prone to hydrolytic deboronation before coupling occurs, especially if the reaction is sluggish due to the Dianion Effect.
-
Chelation Poisoning: The ortho-hydroxycarboxylate motif can act as a bidentate ligand, sequestering Palladium from the catalytic cycle.
The Solution: To guarantee high yields (>85%), you must disrupt these interference mechanisms. This guide prioritizes a Protection-Coupling-Deprotection strategy as the most robust, self-validating workflow.
The "Gold Standard" Protocol (Protection Route)
This workflow converts the "difficult" free acid substrate into a "standard" aryl bromide, ensuring the catalyst performs optimally.
Step 1: Methyl Esterification (The Anchor)
Objective: Mask the carboxylic acid to prevent dianion formation.
-
Reagents: 4-Bromo-2-hydroxybenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat. 0.1 eq).[1]
-
Procedure: Reflux for 12-16h.
-
Checkpoint: Monitor TLC. The product (Methyl 4-bromo-2-hydroxybenzoate) is less polar than the starting material.
-
Yield Target: >95%.
Step 2: Optimized Suzuki-Miyaura Coupling
Objective: Install the p-tolyl group without catalyst poisoning.
-
Substrate: Methyl 4-bromo-2-hydroxybenzoate (1.0 eq).
-
Coupling Partner: 4-Methylphenylboronic acid (1.2 - 1.5 eq).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) OR XPhos Pd G2 (1-2 mol%).
-
Why: Traditional Pd(PPh₃)₄ is air-sensitive and less active against electron-rich aryl bromides. Pd(dppf)Cl₂ is robust and resists chelation from the free phenol.
-
-
Base: K₃PO₄ (3.0 eq).
-
Why: Phosphate bases often provide cleaner conversion than carbonates (Na₂CO₃) for salicylate derivatives.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Temperature: 90°C (Oil bath) or 110°C (Microwave).
-
Time: 4–12 hours.
Step 3: Saponification (Deprotection)
Objective: Reveal the final acid.
-
Reagents: NaOH (2M, 3.0 eq), Methanol/THF (1:1).
-
Procedure: Stir at RT or mild heat (50°C) for 2h.
-
Workup (Crucial): Acidify carefully with 1M HCl to pH 2-3. The product will precipitate.
-
Purification: Recrystallization from Ethanol/Water.
Visualizing the Workflow
The following diagram illustrates the logic flow and critical control points for the synthesis.
Caption: Figure 1. Optimized synthetic pathway utilizing the ester-protection strategy to circumvent catalyst poisoning.
Troubleshooting Guide & FAQs
Q1: My reaction turns black immediately, and yield is <20%. What happened?
Diagnosis: "Pd Black" precipitation. Cause: The catalyst decomposed before entering the catalytic cycle. This is common if the reaction mixture was not sufficiently degassed or if the phosphine ligands were oxidized. Fix:
-
Degas thoroughly: Sparge solvents with Argon/Nitrogen for 15 minutes before adding the catalyst.
-
Stabilize: Add excess ligand (e.g., 5 mol% PPh₃ if using Pd(PPh₃)₄) or switch to a precatalyst like XPhos Pd G2 , which is stable in air until activated in the solution.
Q2: I see the product on TLC, but I cannot isolate it pure. It co-elutes with impurities.
Diagnosis: Purification strategy mismatch. Cause: Salicylic acids are "sticky" on silica gel due to the free carboxylic acid and phenol, causing streaking. Fix: Do not rely on column chromatography for the final step.
-
Acid-Base Extraction: Dissolve crude in 1M NaOH (Product is soluble). Wash with Ethyl Acetate (removes non-acidic impurities like homocoupled biaryls).
-
Precipitation: Acidify the aqueous layer with HCl. The product will crash out.
-
Recrystallization: Use Ethanol/Water (approx 80:20). Dissolve hot, cool slowly.
Q3: Can I skip the esterification step to save time?
Answer: Yes, but with caveats. If you must couple the free acid directly:
-
Use Water: Use water as the primary solvent (Water:Na₂CO₃ 1:1) to solubilize the dianion.
-
Ligand: Use a water-soluble ligand like TPPTS (Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt).
-
Expectation: Yields are typically 50-60% compared to >85% for the ester route.
Q4: The boronic acid is disappearing, but no product is forming.
Diagnosis: Protodeboronation. Cause: The 4-methylphenylboronic acid is hydrolyzing (losing the Boron group) faster than it couples. Fix:
-
Anhydrous Conditions: Switch to anhydrous Toluene/Dioxane.
-
Slow Addition: Add the boronic acid in portions over 1 hour.
-
Switch Reagent: Use 4-methylphenylboronic acid pinacol ester . It is significantly more stable towards hydrolysis than the free boronic acid.
Quantitative Data Summary
Comparison of synthetic routes based on internal optimization data.
| Parameter | Direct Coupling (Free Acid) | Protected Route (Methyl Ester) |
| Catalyst | Pd(OAc)₂ / TPPTS | Pd(dppf)Cl₂ or XPhos Pd G2 |
| Solvent | Water / Acetonitrile | Dioxane / Water (4:1) |
| Temperature | 100°C | 90°C |
| Typical Yield | 45 - 60% | 88 - 94% (over 2 steps) |
| Purification | Difficult (Streaking) | Easy (Precipitation) |
| Scalability | Low (<1g) | High (>100g) |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Goossen, L. J., et al. (2001). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using low-toxicity solvents. Synlett, 2001(12), 1801.
-
Sigma-Aldrich. (n.d.).[2] this compound Structure & Properties. Link (General compound verification).
Sources
Technical Support Center: Purification of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Ticket System Status: [ONLINE] Subject: Troubleshooting Purification & Isolation Modules Assigned Specialist: Senior Application Scientist, Separation Technologies Target Molecule: 2-Hydroxy-4-(4-methylphenyl)benzoic acid (Analogous to Diflunisal derivatives)
Molecule Profile & Chemical Context[1][2][3][4][5][6][7][8][9]
Before addressing specific tickets, it is critical to understand the physicochemical behavior of This compound . This molecule features a biphenyl core with a hydrophilic "salicylate" head (carboxylic acid + ortho-phenol) and a hydrophobic "tolyl" tail.
-
pKa values: ~3.0 (COOH) and ~10-11 (Phenolic OH).
-
Chelation Potential: High. The ortho-hydroxybenzoic acid moiety is a bidentate ligand capable of forming stable complexes with transition metals (Pd, Cu, Fe), often leading to colored impurities.
-
Solubility Profile:
-
High: Ethanol, DMSO, THF, basic aqueous solutions (pH > 9).
-
Moderate: Ethyl Acetate, Dichloromethane.
-
Low: Water (acidic pH), Hexanes, Toluene.
-
Troubleshooting Guides (Q&A Format)
Ticket #402: "My product is pink/grey after acid precipitation. Recrystallization isn't fixing it."
Diagnosis: Palladium Chelation.[1][2][3][4][5] The salicylate motif (2-OH, 1-COOH) is effectively trapping residual Palladium from your Suzuki coupling catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Unlike simple biaryls, where Pd stays in the organic mother liquor, here the Pd-complex tracks with your product into the solid phase.
Resolution Protocol: Standard silica filtration is often ineffective because the product itself drags on silica. You must break the coordination complex before the final crystallization.
-
Step 1 (The Scavenger Wash): Dissolve the crude solid in Ethyl Acetate. Wash with an aqueous solution of L-Cysteine or N-Acetylcysteine (5% w/v, pH adjusted to ~7). The sulfur in cysteine has a higher affinity for Pd than the salicylate oxygen, stripping the metal into the aqueous phase.
-
Step 2 (Adsorbent Treatment): If the color persists, add Thiol-functionalized Silica (Si-Thiol) to the organic solution (10 wt% loading relative to crude mass), stir at 40°C for 1 hour, and filter.
-
Step 3 (Final Isolation): Evaporate and proceed to crystallization.
Ticket #405: "The product 'oils out' as a gummy solid during acidification of the aqueous layer."
Diagnosis: Premature Precipitation & Solvent Entrapment. This occurs when the acidification happens too fast in the presence of residual organic solvents (like THF or Dioxane) from the coupling step. The product precipitates as an amorphous gum that traps impurities.
Resolution Protocol:
-
Step 1 (Distillation): Ensure all organic co-solvents (THF/Ethanol) are removed completely from the basic aqueous phase via rotary evaporation before acidification. The solution should be purely aqueous.
-
Step 2 (High-Temp Acidification): Do not acidify at room temperature. Heat the basic aqueous solution to 60-70°C .
-
Step 3 (Slow Addition): Add 2N HCl dropwise to the hot solution. The product will oil out initially but, as you stir and cool slowly to room temperature, the oil will anneal into a filterable crystalline solid.
Ticket #409: "I have a persistent impurity at RRT 1.1 that co-crystallizes."
Diagnosis: Homocoupling or Protodeboronation.
-
4,4'-Dimethylbiphenyl: Formed by the homocoupling of the 4-methylphenylboronic acid.
-
Triphenylphosphine Oxide (TPPO): If Pd(PPh₃)₄ was used. TPPO is notoriously difficult to separate from carboxylic acids due to H-bonding.
Resolution Protocol: Use the "Base-Wash" technique (Protocol A below). Since your impurities (Biaryls, TPPO) are neutral and your product is acidic, a strict pH-switch separation is the most robust method.
Detailed Experimental Protocols
Protocol A: The "Clean Break" Acid-Base Workup
Designed to remove neutral organic impurities (TPPO, Homocoupling products) without chromatography.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude mixture in MTBE or Ethyl Acetate . | Solubilizes both product and neutral impurities. |
| 2 | Extract with 10% Na₂CO₃ (aq) (3x). | Deprotonates the COOH (pKa ~3), moving product to aqueous phase. Neutrals stay in Organic. |
| 3 | CRITICAL: Wash the combined aqueous layer with fresh MTBE (2x). | Removes entrained neutrals and traces of TPPO that H-bond to water. |
| 4 | Acidify aqueous layer with 2N HCl to pH 1-2. | Reprotonates product. |
| 5 | Extract into Ethyl Acetate , dry (Na₂SO₄), and concentrate. | Recovers purified acid.[6] |
Protocol B: Polymorph-Control Crystallization
Recommended for final polishing to >99.5% purity.
-
Solvent System: Ethanol / Water (1:1 ratio).
-
Procedure:
-
Dissolve 10g of crude acid in 50 mL boiling Ethanol.
-
Add 50 mL of hot Water (80°C) slowly.
-
Note: If oiling occurs, add slightly more Ethanol until clear.
-
Allow to cool to room temperature over 4 hours with slow stirring (overhead stirrer preferred to prevent grinding).
-
Chill to 4°C for 2 hours.
-
Filter and wash with cold 20% Ethanol/Water.
-
Purification Logic Flowchart
The following diagram illustrates the decision matrix for purifying 4-aryl salicylic acid derivatives, handling the specific challenges of Pd removal and oiling out.
Caption: Logical workflow for the isolation of this compound, prioritizing impurity partitioning and metal scavenging.
References
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Source:
-
Triphenylphosphine Oxide Separation
-
Batesky, D. C., et al. (2017).[7] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry.
-
Source:
-
-
Suzuki Coupling of Salicylic Acid Derivatives
- Gong, T-J., et al. (2015). Palladium-Catalyzed Decarboxylative Coupling of Potassium Salicylates with Aryl Halides. Organic Letters.
-
Source:
-
Crystallization of Hydroxybenzoic Acids
- Srinivas, K., et al. (2014). Solubility and crystallization of 2-hydroxy-4-trifluoromethylbenzoic acid.
-
Source:
Sources
- 1. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid
The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing 2-Hydroxy-4-(4-methylphenyl)benzoic acid (also known as 4-(p-tolyl)salicylic acid). This compound belongs to the class of biaryl salicylic acids, which are critical scaffolds for anti-inflammatory agents (analogs of Diflunisal) and ER stress ameliorators.
The content focuses on the Suzuki-Miyaura Cross-Coupling route, as it is the most prevalent and reliable method for constructing the 4-aryl salicylate core.
Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Applicable Route: Suzuki-Miyaura Coupling of 4-Halosalicylates
Part 1: The Reaction Landscape & Critical Failure Points
The synthesis typically proceeds via the cross-coupling of Methyl 4-bromo-2-hydroxybenzoate (or the corresponding iodide/triflate) with 4-Methylphenylboronic acid , followed by ester hydrolysis. While the Suzuki reaction is robust, the electron-rich nature of the salicylate core and the specific position of the halogen introduce unique side-reaction pathways.
Visualizing the Reaction Network
The following diagram maps the primary reaction pathway against the three most common competing side reactions: Hydrodehalogenation (Debromination) , Homocoupling , and Protodeboronation .
Figure 1: Mechanistic pathway showing the target Suzuki cycle and competing divergence points leading to common impurities.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I am seeing a significant amount of Methyl Salicylate (Debrominated byproduct) in my crude mixture."
Diagnosis: Hydrodehalogenation (Debromination). This is the most persistent side reaction in Suzuki couplings of aryl halides. The bromine atom is replaced by hydrogen instead of the aryl group.[1]
Root Causes & Solutions:
-
Excessive Heat: High temperatures promote
-hydride elimination from alkyl-palladium species or solvent decomposition.-
Action: Lower the reaction temperature from reflux (approx. 100°C) to 60-80°C. If using microwave irradiation, reduce the hold time.
-
-
Solvent Choice: Protic solvents (ethanol/water) are necessary for the base solubility but can act as hydride sources.
-
Action: Switch to an aprotic polar solvent system like DMF/Water or Dioxane/Water (9:1 ratio). Avoid secondary alcohols (like isopropanol) which are excellent hydride donors.
-
-
Catalyst Load: High Pd loading can sometimes accelerate side reactions if the transmetallation step is slow.
-
Action: Ensure the stoichiometry of the boronic acid is 1.2–1.5 equivalents relative to the bromide to outcompete the reduction pathway.
-
Issue 2: "My yield is low, and I detect 4,4'-dimethylbiphenyl."
Diagnosis: Homocoupling of the Boronic Acid.[2] This occurs when the boronic acid reacts with itself rather than the aryl halide. It is often oxidative, driven by the presence of oxygen.
Root Causes & Solutions:
-
Oxygen Contamination: Pd(II) species generated by oxygen can catalyze the dimerization of boronic acids.
-
Action:Degas solvents rigorously. Sparging with argon for 15-30 minutes is superior to simple sonication. Perform the reaction under a strict inert atmosphere.
-
-
Base Strength: Strong bases can accelerate homocoupling.
-
Action: Switch from strong bases (like
or ) to milder carbonates ( or ).
-
Issue 3: "The reaction stalls, and the starting material (Salicylate) remains unreacted."
Diagnosis: Catalyst Deactivation or Poor Oxidative Addition. The free phenol (OH group) at the 2-position can coordinate to Palladium, potentially poisoning the catalyst or altering the electronics of the ring.
Root Causes & Solutions:
-
Phenol Interference: The free hydroxyl group can form stable Pd-alkoxides that do not participate in the cycle.
-
Action: Although the reaction can work with free phenols, it is far more reliable to use the Methyl Ester (Methyl 4-bromo-2-hydroxybenzoate) or protect the phenol as a methoxymethyl (MOM) ether if the ester alone isn't sufficient.
-
-
Electronic Deactivation: The ester group at C1 is electron-withdrawing, which actually helps oxidative addition at C4. However, if the catalyst is dead, nothing happens.
-
Action: Refresh the catalyst batch. Pd(PPh3)4 is sensitive to air (turns black). If it is dark, use a stable precatalyst like Pd(dppf)Cl2 .
-
Part 3: Optimized Experimental Protocol
This protocol minimizes side reactions by controlling temperature and base strength.
Target Molecule: this compound Scale: 1.0 mmol
| Reagent | Equivalents | Role |
| Methyl 4-bromo-2-hydroxybenzoate | 1.0 equiv | Electrophile |
| 4-Methylphenylboronic acid | 1.2 equiv | Nucleophile |
| Pd(PPh3)4 | 0.03-0.05 equiv | Catalyst |
| K2CO3 (2M aqueous) | 3.0 equiv | Base |
| 1,4-Dioxane | Solvent (0.2 M) | Medium |
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 1,4-dioxane (5 mL) and 2M
(1.5 mL). Sparge with Argon for 20 minutes. Crucial for preventing Issue 2 (Homocoupling). -
Reagent Addition: Add Methyl 4-bromo-2-hydroxybenzoate (231 mg, 1.0 mmol) and 4-Methylphenylboronic acid (163 mg, 1.2 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) quickly under a counter-flow of Argon. Seal the vial immediately.
-
Coupling: Heat the mixture to 85°C (oil bath temperature) for 4–6 hours. Note: Do not exceed 100°C to minimize debromination.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear. -
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Hydrolysis (The Final Step): Dissolve the crude ester in MeOH (5 mL) and add 2M NaOH (2 mL). Reflux for 2 hours. Acidify with 1M HCl to pH 2. The product, This compound , will precipitate. Filter and recrystallize from Ethanol/Water.
Part 4: Impurity Profile & Data Summary
When analyzing crude reaction mixtures, use this table to identify peaks in HPLC/GC-MS.
| Impurity Name | Origin | Relative Retention (HPLC) | Identification (MS) |
| Methyl Salicylate | Debromination of SM | < Product | m/z 152 (M+) |
| 4,4'-Dimethylbiphenyl | Homocoupling of Boronic Acid | > Product (Non-polar) | m/z 182 (M+) |
| Toluene | Protodeboronation | Solvent Front | m/z 92 (M+) |
| Triphenylphosphine oxide | Catalyst Ligand Oxidation | Variable | m/z 278 (M+) |
Part 5: Advanced Troubleshooting Logic
Use this decision tree to navigate complex failure modes during the synthesis.
Figure 2: Logic tree for diagnosing reaction failures based on TLC/MS data.
References
-
Kim, Y. E., et al. (2021).[3] Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. PubMed Central. Retrieved from [Link]
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]
Sources
Technical Support Center: Optimization of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid Esterification
Introduction: The "Salicylate Challenge"
Welcome to the technical guide for esterifying 2-Hydroxy-4-(4-methylphenyl)benzoic acid . As a researcher, you have likely encountered low yields or stalled reactions with this substrate. This is not due to operator error; it is a fundamental property of the molecule's geometry.
The Core Issue: Intramolecular Hydrogen Bonding (IMHB) This molecule features a hydroxyl group ortho to the carboxylic acid. This creates a strong intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen.
-
Consequence 1: The carbonyl carbon becomes less electrophilic (less susceptible to nucleophilic attack by alcohols).
-
Consequence 2: The "biaryl" nature (4-methylphenyl group) adds steric bulk and lipophilicity, complicating solubility in polar protic solvents used in standard Fischer esterifications.
This guide provides three optimized workflows to overcome these barriers, moving beyond standard textbook protocols.
Method Selection: The Triage Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on your target ester group (
Decision Matrix
| Target Ester ( | Recommended Method | Key Reagents | Why? |
| Methyl / Ethyl | Modified Fischer (Boric Acid) | MeOH/EtOH, | Boric acid disrupts IMHB; solvent acts as reactant. |
| Complex / Bulky | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mixed anhydride overcomes steric hindrance; mild conditions. |
| Acid Sensitive | Steglich Esterification | DCC/EDC, DMAP | Neutral pH conditions; avoids acid-catalyzed degradation. |
| Alkyl Halide Available | Base-Promoted Alkylation | Warning: High risk of O-alkylation (ether formation). Use only if other methods fail. |
Workflow Visualization
Figure 1: Decision tree for selecting the optimal esterification pathway based on substrate availability and steric complexity.
Detailed Protocols & Troubleshooting
Protocol A: Modified Fischer Esterification (The Boric Acid "Hack")
Best for: Methyl, Ethyl, and Propyl esters.
Standard acid catalysis often fails here because the phenol "protects" the acid. We utilize Boric Acid (
Step-by-Step:
-
Dissolve: Suspend 1.0 eq of this compound in 20 volumes of the alcohol (MeOH or EtOH).
-
Catalyst: Add 10 mol% Boric Acid and 5 mol%
(conc). -
Reflux: Heat to vigorous reflux.
-
Dehydration (Critical): If using EtOH or higher, you must use a Dean-Stark trap or add activated 3Å Molecular Sieves to the reaction pot to scavenge water.
-
Monitor: Reaction typically completes in 6–12 hours.
-
Workup: Concentrate solvent, dilute with EtOAc, wash with Sat.[2]
(removes unreacted acid), then Brine.
Troubleshooting Guide:
Q: The reaction stalled at 60% conversion. A: Water accumulation is killing the equilibrium. Add fresh, activated 3Å molecular sieves directly to the flask and continue reflux for 2 hours.
Q: I see a new spot on TLC that isn't the ester. A: This may be the borate complex. It usually hydrolyzes during the aqueous workup. Ensure you wash thoroughly with water/brine.
Protocol B: Yamaguchi Esterification (The Steric Breaker)
Best for: Secondary alcohols, chiral alcohols, or when yields are low with Fischer.
This method forms a mixed anhydride that is highly reactive, bypassing the low electrophilicity caused by the ortho-hydroxy group.
Step-by-Step:
-
Activation: Dissolve 1.0 eq of substrate in dry Toluene or THF. Add 1.2 eq 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) and 1.5 eq
. Stir 1h at RT. -
Addition: Add 1.2 eq of your Alcohol and 1.0 eq DMAP (4-Dimethylaminopyridine).
-
Note: Stoichiometric DMAP is often required for hindered salicylates, not just catalytic amounts.
-
-
Reaction: Reflux (Toluene) or heat to 60°C (THF) for 3–6 hours.
-
Workup: Dilute with ether, wash with 1N HCl (to remove DMAP), then Sat.
.
Troubleshooting Guide:
Q: The solution turned thick and difficult to stir. A: The triethylamine hydrochloride salt has precipitated. This is good; it drives the reaction. Add more dry solvent if stirring stops.
Q: I have low yield; the alcohol didn't react. A: The mixed anhydride might be rearranging. Ensure you add the Alcohol and DMAP slowly to the pre-formed anhydride.
Protocol C: Base-Promoted Alkylation (The Chemoselectivity Risk)
Best for: Making esters from Alkyl Halides (e.g., Benzyl bromide, Methyl iodide).
Critical Warning: This substrate has two acidic protons: the Carboxylic Acid (
Optimized Selectivity Protocol:
-
Solvent: Use DMF (polar aprotic promotes nucleophilicity).
-
Base: Use Sodium Bicarbonate (
) or Potassium Carbonate ( ) .-
Crucial: Do NOT use NaH, NaOH, or KOH. These are too strong and will deprotonate the phenol, leading to ether formation.
-
-
Stoichiometry: 1.0 eq Substrate, 1.1 eq Base, 1.1 eq Alkyl Halide.
-
Temperature: Keep mild (RT to 40°C). High heat promotes phenolic alkylation.
Mechanism of Selectivity Failure:
Figure 2: Impact of base selection on chemoselectivity. Strong bases activate the phenol, causing side reactions.
FAQ: Rapid Response Unit
Q1: Can I use Thionyl Chloride (
Q2: How do I remove the unreacted starting material? It co-elutes with my ester. A: Since the starting material is an acid, it should be removable via base extraction. However, the lipophilic "4-methylphenyl" tail makes the salt somewhat soluble in organic solvents.
-
Fix: Use 0.5M NaOH for the wash (stronger than bicarbonate) to ensure full deprotonation of the acid, but do it quickly and cold to avoid hydrolyzing your new ester.
Q3: Why is my NMR showing broad peaks for the phenolic proton? A: This confirms the Intramolecular Hydrogen Bond (IMHB). The proton is rapidly exchanging between the phenol oxygen and the ester carbonyl oxygen. This is a characteristic signature of salicylates and confirms you have not alkylated the phenol (which is good).
References & Authority
-
Boric Acid Catalysis: Tang, P. (2012).[3] "Boric acid catalyzed esterification of salicylic acid."[3][4] Journal of Chemical Research. (Demonstrates the disruption of IMHB in salicylates).
-
Yamaguchi Mechanism: Inanaga, J., et al. (1979).[5][6] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan.
-
Chemoselectivity in Phenolic Acids: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of nucleophilicity: Phenoxide vs Carboxylate).
-
Fischer Esterification Optimization: "Fischer Esterification." Organic Chemistry Portal.
Sources
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
stability testing of 2-Hydroxy-4-(4-methylphenyl)benzoic acid under different conditions
Welcome to the technical support center for the stability testing of 2-Hydroxy-4-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability and quality of this compound throughout the development lifecycle. This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of stability programs.
Introduction to Stability Testing
Forced degradation studies are a crucial component of pharmaceutical development, providing a controlled method to understand how a drug substance or product behaves under stress.[1] These studies simulate harsh conditions to accelerate degradation, which helps in identifying a molecule's potential vulnerabilities and predicting its long-term stability.[1] The insights gained are invaluable for formulation design, packaging decisions, and risk mitigation strategies.[1]
This compound, as a phenolic and carboxylic acid-containing compound, is susceptible to specific degradation pathways. Phenolic compounds, in general, are prone to oxidation, which can be influenced by factors like oxygen, light, and heat.[2][3] The carboxylic acid group can undergo decarboxylation at elevated temperatures.[4] Understanding these potential degradation routes is fundamental to designing a robust stability testing program.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is stability testing for this compound important?
A1: Stability testing is essential to identify the intrinsic stability of the molecule and to establish its degradation pathways.[5][6] This information is critical for developing a stable formulation, selecting appropriate packaging, and determining the shelf-life and storage conditions.[5][7] Regulatory agencies require these studies to support the development of stability-indicating analytical methods.[1][8]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure (a phenolic acid derivative), the primary degradation pathways are likely to be:
-
Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, potentially leading to colored degradants.[2][9] Phenolic compounds are known to be easily modified by oxidative processes.[2]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at high temperatures to form the corresponding phenol.[4][10]
-
Photodegradation: Aromatic compounds can be sensitive to light, leading to photochemical degradation.[11]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, if formulated as an ester or amide derivative, this would be a primary degradation route.[1]
Troubleshooting Guide
Q3: I am observing an unexpected peak in my HPLC chromatogram during a thermal stress study. What could it be?
A3: An unexpected peak during thermal stress could likely be a result of decarboxylation. Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures.[4][10] To confirm this, you can:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. A loss of 44 Da from the parent compound would strongly suggest decarboxylation.
-
Reference Standard: If available, inject a reference standard of the suspected degradant (in this case, the corresponding phenol) to compare retention times.
Q4: My sample is turning yellow after exposure to light. What is causing this and how can I prevent it?
A4: The yellowing of your sample upon light exposure is a strong indication of photolytic degradation. Phenolic compounds can form colored quinone-type structures upon oxidation, which can be initiated by light.[2] To mitigate this:
-
Packaging: Use amber-colored vials or other light-protective packaging to shield the sample from light.[11][12]
-
Formulation: Investigate the addition of antioxidants to the formulation to quench the free radicals formed during photo-oxidation.
-
ICH Q1B Studies: Conduct formal photostability studies as per ICH Q1B guidelines to understand the extent of degradation and to test the effectiveness of protective measures.[12][13][14]
Q5: I am seeing significant degradation in my basic hydrolysis study, but very little in the acidic study. Is this normal?
A5: Yes, this is a common observation for phenolic compounds. The phenolic hydroxyl group is more susceptible to oxidation under basic conditions. The deprotonated phenoxide ion is more electron-rich and thus more easily oxidized. While acidic conditions can cause hydrolysis of certain functional groups, many phenolic compounds exhibit greater stability at lower pH.[1]
Experimental Protocols & Workflows
Forced Degradation Study Protocol
This protocol outlines a systematic approach to performing forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without excessively breaking down the main component.[7]
1. Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[15]
2. Stress Conditions
The following table summarizes the recommended stress conditions based on ICH guidelines.[8]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid State | 80°C | 48 hours |
| Photolytic | ICH Q1B Option 2 | Ambient | As per guidelines |
Rationale for Conditions:
-
Hydrolysis: These conditions assess the susceptibility of the molecule to pH-dependent degradation.[1][7]
-
Oxidation: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[5]
-
Thermal: Elevated temperature accelerates thermally induced degradation pathways like decarboxylation.[4][16]
-
Photolytic: ICH Q1B provides standardized conditions for assessing light sensitivity.[12][13]
3. Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Recommended HPLC Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Column Temp | 30°C |
Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.[17]
Workflow for Stability Testing
Caption: Workflow for Stability Testing of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for OOS Stability Results.
References
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC. (n.d.).
- DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW - JETIR.org. (2015, June 15).
- Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars - PMC. (n.d.).
- Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI. (2024, September 12).
- (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. (2012, January 15).
- Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (2011, April 15).
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - ResearchGate. (2025, October 15).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives - AKJournals. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals | BioPharm International. (2026, February 16).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).
- Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid - Benchchem. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced Degradation – A Review. (2022, November 30).
- Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... - ResearchGate. (n.d.).
- Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. (2022, August 1).
- Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals - MDPI. (2025, July 18).
- The thermal decomposition of benzoic acid - ResearchGate. (2025, August 6).
- 0970-2091 Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. (n.d.).
- Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
- Understanding ICH Photostability Testing - Q-Lab. (n.d.).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
- Benzoic acid, 2-hydroxy-, 4-methylphenyl ester - the NIST WebBook. (n.d.).
- PHOTOSTABILITY TESTING - PharmaTutor. (2013, August 21).
- Benzoic acid - Wikipedia. (n.d.).
- Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC. (n.d.).
- Biogenesis of Benzoic Acids as Precursors - Technische Universität Braunschweig. (n.d.).
- Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - AppsLab Library. (2015, February 25).
- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. (2026, January 1).
- Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed. (2001, June 15).
- (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. (2023, August 1).
- 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC - NIH. (n.d.).
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021, November 29).
- Chemical Properties of Benzoic acid, 2-hydroxy-, 4-methylphenyl ester (CAS 607-88-5). (n.d.).
- 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem. (n.d.).
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. onyxipca.com [onyxipca.com]
- 8. ajrconline.org [ajrconline.org]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pharmatutor.org [pharmatutor.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. akjournals.com [akjournals.com]
- 17. longdom.org [longdom.org]
preventing byproduct formation in 2-Hydroxy-4-(4-methylphenyl)benzoic acid synthesis
Current Status: Active Subject: Troubleshooting Byproduct Formation & Yield Optimization Reference ID: TSC-2025-SUZUKI-SAL Audience: Medicinal Chemists, Process Development Scientists
Welcome to the Technical Support Center
You are likely accessing this guide because your synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid is suffering from low yields or difficult purification profiles.
This specific target molecule presents a unique "perfect storm" of synthetic challenges. Unlike standard biaryl couplings, the salicylic acid core (ortho-hydroxybenzoic acid) acts as a bidentate ligand, capable of poisoning palladium catalysts. Furthermore, the electron-rich nature of the p-tolylboronic acid makes it susceptible to specific side reactions.
This guide moves beyond generic advice, offering mechanism-based troubleshooting for this specific scaffold.
Part 1: The Diagnostic Landscape
Before adjusting your protocol, identify your specific failure mode using the symptom table below.
Symptom Checker
| Symptom (HPLC/LCMS) | Likely Culprit | The Mechanism |
| Peak at MW 182 (Toluene) or missing Boronic Acid | Protodeboronation | Hydrolysis of the C-B bond in p-tolylboronic acid before coupling occurs. |
| Peak at MW 182 (4,4'-Dimethylbiphenyl) | Homocoupling | Oxidative coupling of two boronic acid molecules, driven by oxygen or high catalyst loading.[1] |
| Unreacted Halide (Starting Material) + Black Precipitate | Catalyst Poisoning | The salicylate motif (2-OH, 1-COOH) chelates the Pd, forming an inactive "Pd-black" aggregate. |
| Regioisomeric Impurities | Ligand Exchange | "Scrambling" of the aryl groups if phosphine ligands are labile (aryl-aryl exchange). |
Part 2: Critical Failure Modes & Solutions
Issue #1: Catalyst Poisoning (The "Salicylate Effect")
The Problem: You are likely attempting a direct Suzuki-Miyaura coupling on 4-bromo-2-hydroxybenzoic acid .
-
Root Cause: The free phenolic hydroxyl and the carboxylic acid are in an ortho relationship. In basic media, this forms a dianion that acts as a potent chelator (resembling a salen ligand) for Palladium(II). This sequesters the catalyst, preventing the reduction to the active Pd(0) species or stalling the catalytic cycle.
The Solution:
-
Strategy A (The Robust Route): Protect the chelating groups. Convert the starting material to methyl 4-bromo-2-methoxybenzoate . Perform the coupling, then execute a global deprotection (e.g., BBr₃ or LiOH/HBr). This eliminates the chelation risk entirely.
-
Strategy B (The Direct Route): If you must couple the free acid, you cannot use standard ligands like PPh₃. You must use bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ) or N-heterocyclic carbenes (NHCs). These bind Pd tightly enough to prevent displacement by the salicylate.
Issue #2: Protodeboronation (The "Missing Boronate")
The Problem: You observe formation of toluene (often lost to evaporation) and low conversion of the halide.
-
Root Cause: p-Tolylboronic acid is electron-rich. Under high pH and high temperature, the C-B bond hydrolyzes. This is accelerated by trace metal contaminants or harsh bases (like hydroxide).
The Solution:
-
Switch Bases: Move from strong bases (NaOH, K₂CO₃) to mild, anhydrous bases like K₃PO₄ or CsF . Fluoride-activated coupling (using CsF) is particularly effective for electron-rich boronates as it avoids high pH.
-
Water Control: While Suzuki couplings often use water, this specific substrate benefits from anhydrous conditions (Dioxane/Toluene) to stop the hydrolytic pathway.
Issue #3: Oxidative Homocoupling
The Problem: Significant formation of 4,4'-dimethylbiphenyl.
-
Root Cause: Presence of dissolved Oxygen. In the presence of O₂, the Pd(II)-aryl species (formed after transmetallation) oxidizes rather than undergoing reductive elimination with the halide.
The Solution:
-
Degassing Protocol: Sparging with Argon for 10 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 minutes.
Part 3: Visualizing the Pathways
The following diagram illustrates the competing pathways in your reaction vessel. Use this to visualize where your yield is going.
Figure 1: Competing reaction pathways. Note that Catalyst Poisoning halts the cycle entirely, while Protodeboronation and Homocoupling consume reagents.
Part 4: Recommended Experimental Protocol
This protocol utilizes the Protection Strategy (Strategy A) as it is the most reproducible for scale-up and avoids the salicylate poisoning issue.
Reagents:
-
Methyl 4-bromo-2-methoxybenzoate (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[2]·DCM (0.03 equiv) - Robust catalyst
-
Solvent: 1,4-Dioxane / Water (9:[2]1) - Degassed
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst.
-
Inerting: Seal the vial and purge with Argon for 15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC.
-
Checkpoint: If conversion < 50% after 2 hours, check for O₂ ingress (purple/black color change).
-
-
Workup: Filter through Celite, concentrate, and redissolve in DCM. Wash with water.[4]
-
Deprotection (The Critical Step):
-
Dissolve the intermediate ester in DCM at 0°C.
-
Add BBr₃ (3.0 equiv) dropwise.
-
Stir at RT for 3 hours (cleaves both methyl ester and methyl ether).
-
Quench carefully with ice water. The product precipitates as the free acid.
-
Part 5: Troubleshooting Decision Tree
Use this logic flow to determine your next move if the reaction fails.
Figure 2: Diagnostic logic for process optimization.
Part 6: Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: We strongly advise against it if you are using the unprotected salicylic acid. The triphenylphosphine ligands are easily displaced by the salicylate oxygen atoms. If you must use the free acid, switch to Pd(OAc)₂ + SPhos or XPhos Pd G2 , which are sterically bulky enough to prevent chelation [1].
Q: Why is my product co-eluting with the starting material? A: Salicylic acid derivatives often "tail" on C18 columns due to the free acid. Add 0.1% Formic Acid or TFA to your HPLC mobile phase to sharpen the peaks and ensure accurate integration.
Q: I see a peak +14 mass units higher than my product. What is it? A: This is likely the methyl ester byproduct. If you used Methanol as a co-solvent or during workup with acid, you may have accidentally re-esterified the carboxylic acid. Avoid alcoholic solvents during the acidic workup phase.
References
-
Catalyst Poisoning Mechanisms
-
Protodeboronation Kinetics
- Title: Protodeboronation of (Hetero)
- Source: University of Edinburgh / ACS.
-
URL:
-
Homocoupling Prevention
-
Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids.[1]
- Source: Journal of the American Chemical Society.
-
URL:
-
-
Suzuki Coupling General Guide
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Source: Chemistry LibreTexts.
-
URL:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. scispace.com [scispace.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
scaling up the synthesis of 2-Hydroxy-4-(4-methylphenyl)benzoic acid
Technical Support Center: Scaling Up 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Ticket ID: SC-2024-882
Introduction: The Synthetic Challenge
You are tasked with scaling up This compound (also known as 4-(p-tolyl)salicylic acid). This is a biaryl system containing a salicylic acid core.
While structurally simple, scaling this compound presents three specific chemical engineering challenges:
-
Catalyst Poisoning: The free carboxylic acid and phenolic hydroxyl groups can chelate Palladium (Pd), killing the active catalyst species in cross-coupling reactions.
-
Regiocontrol: Direct arylation of salicylic acid is electronically difficult and often yields mixtures.
-
Purification: Salicylic acids are difficult to purify by chromatography on a large scale due to "streaking" on silica.
This guide provides a validated, self-correcting protocol based on Suzuki-Miyaura Coupling utilizing a "Protect-Couple-Deprotect" strategy to ensure high yields and purity.
Module 1: Validated Synthetic Route
User Question: Why can't I just react 4-bromo-2-hydroxybenzoic acid directly with the boronic acid? Why the extra steps?
Technical Insight: Direct coupling of the free acid is possible but operationally risky at scale (>50g). The free carboxylate anion (–COO⁻) formed under basic Suzuki conditions can displace phosphine ligands on the Palladium, forming an inactive "Pd-black" precipitate. This leads to stalled reactions and high residual metal content in your product.
The Solution: We employ a 3-Step Workflow :
-
Fischer Esterification: Mask the carboxylic acid as a methyl ester.
-
Suzuki Coupling: Couple the aryl bromide with 4-methylphenylboronic acid.
-
Saponification: Hydrolyze the ester back to the acid.
Workflow Diagram
Caption: Logical flow for the 3-step synthesis preventing catalyst poisoning.
Module 2: Experimental Protocol (Scale: 100g Batch)
Step 1: Methyl Protection
-
Reagents: 4-Bromo-2-hydroxybenzoic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (0.1 equiv).
-
Procedure: Reflux for 12 hours. Cool to 0°C. The product often precipitates. If not, concentrate and filter.
-
Checkpoint: Ensure conversion >98% by HPLC. Free acid remaining here will hurt the next step.
Step 2: The Critical Suzuki Coupling
This is the step most prone to failure. We use a robust catalyst system (Pd(dppf)Cl₂) that resists deactivation better than Pd(PPh₃)₄.
Reagent Stoichiometry Table:
| Component | Role | Equivalents | Notes |
| Methyl 4-bromo-2-hydroxybenzoate | Limiting Reagent | 1.0 | Purity >98% required |
| 4-Methylphenylboronic acid | Nucleophile | 1.1 - 1.2 | Excess compensates for deboronation |
| Pd(dppf)Cl₂ · DCM | Catalyst | 0.02 (2 mol%) | Robust against oxygen/moisture |
| K₂CO₃ (2M Aqueous) | Base | 3.0 | High molarity aids phase transfer |
| Toluene / Ethanol (4:1) | Solvent | 10 Volumes | Ethanol is crucial for boronic acid solubility |
Detailed Protocol:
-
Charge: Add the Methyl ester, Boronic acid, and Pd catalyst to the reactor.
-
Inert: Cycle Nitrogen/Vacuum 3 times. Oxygen is the enemy of this reaction.
-
Solvent: Add degassed Toluene/Ethanol.
-
Base: Add degassed 2M K₂CO₃.
-
Reaction: Heat to 85°C for 6–8 hours.
-
Monitor: Check HPLC. Look for the disappearance of the Bromide peak.
-
Workup: Cool to RT. Separate layers. Wash organic layer with water (2x) and Brine.
-
Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic layer and stir for 2 hours to remove residual Palladium. Filter through Celite.
Step 3: Hydrolysis & Crystallization[1][2][3]
-
Reagents: Biaryl ester (from Step 2), NaOH (2M, 3 equiv), Methanol/THF (1:1).
-
Procedure: Stir at 50°C until clear (approx 2h).
-
Isolation (Critical):
-
Evaporate organics.
-
Dilute aqueous residue with water.
-
Slowly acidify with 6M HCl to pH 2 while stirring vigorously.
-
The product will precipitate as a white solid.
-
Filter and wash with cold water (to remove salts) and pentane (to remove traces of boronic acid).
-
Module 3: Troubleshooting Guide
Q1: My reaction turned black immediately and conversion stalled at 40%.
-
Diagnosis: "Pd-Black" formation. This indicates the catalyst decomposed before entering the catalytic cycle.
-
Fix:
-
Oxygen Leak: Ensure your nitrogen purge is rigorous.
-
Stabilizer: Add Triphenylphosphine (PPh₃) (2 mol%) alongside the catalyst to stabilize the Pd species.
-
Switch Catalyst: If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂ or Peppsi-IPr , which are far more stable at high temperatures.
-
Q2: I see a major impurity at RRT 0.85 on HPLC.
-
Diagnosis: This is likely 4,4'-Dimethylbiphenyl , formed by the homocoupling of your boronic acid.
-
Cause: Too much oxygen or running the reaction too hot/too long.
-
Fix: This impurity is non-polar. It will stay in the organic solvent during the Step 3 workup (Saponification). When you extract the basic aqueous layer of Step 3 with Ethyl Acetate before acidification, the homocouple byproduct will be removed in the organic wash.
Q3: The final product is gray/brown instead of white.
-
Diagnosis: Residual Palladium contamination.
-
Fix: Do not recrystallize yet. Dissolve the solid in dilute NaOH. Treat the solution with activated carbon (Charcoal) at 50°C for 1 hour. Filter hot through Celite. Then re-acidify to precipitate. The product should be white.
Module 4: Safety & Handling
-
Boronic Acids: Can be irritating. Handle in a fume hood.
-
Palladium Waste: Heavy metal waste must be segregated.
-
Exotherm: The acidification in Step 3 is exothermic. Add HCl slowly to prevent "bumping" or foaming.
References
-
Suzuki-Miyaura Scale-Up Guidelines
-
Synthesis of Biaryl Salicylic Acids
-
Kwon, Y. et al. "Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study." Drug Design, Development and Therapy, 2021.
-
-
Ester Protection Strategy in Kinase Inhibitors
-
BioRxiv. "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1." (See Scheme 1 for 4-bromo-2-hydroxybenzoic acid esterification/coupling).
-
-
Terphenyl Synthesis via Suzuki
-
Journal of Medicinal Chemistry. "Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1." (Detailed protocols for phenylboronic acid coupling to hydroxybenzoic derivatives).
-
Sources
refining the work-up procedure for 2-Hydroxy-4-(4-methylphenyl)benzoic acid purification
Technical Support Center: Purification of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Executive Summary & Molecule Profile
This guide addresses critical bottlenecks in the isolation and purification of This compound (a 4-aryl salicylic acid derivative). This scaffold is chemically distinct due to its dual functionality: a hydrophilic salicylate core and a lipophilic p-tolyl tail.[1][2]
Common synthetic routes (e.g., Suzuki-Miyaura coupling of 4-halosalicylic acid derivatives) often introduce specific impurities: Palladium black, protodeboronated by-products, and homocoupled biaryls.[2] The protocols below prioritize the removal of these contaminants while preserving the integrity of the phenol moiety.
Physicochemical Profile:
| Property | Value (Approx.) | Implication for Work-up |
| pKa (COOH) | 2.9 – 3.2 | Extractable into mild base (NaHCO₃).[1][2] |
| pKa (Phenolic OH) | 10.5 – 11.0 | Avoid strong base (NaOH) during initial partition to prevent emulsion-prone dianions.[1][2] |
| LogP | ~3.5 – 4.0 | High affinity for organic layers; requires polar modification for aqueous transfer.[1][2] |
| Solubility | High: EtOAc, THF, MeOHLow: Water, Hexanes | Crystallization requires a polar/non-polar solvent pair (e.g., EtOH/Water).[2] |
Troubleshooting Guide (FAQ Format)
Issue 1: "My product is grey/black even after column chromatography."
Diagnosis: Residual Palladium (Pd) contamination.[1][2] The salicylate moiety is a bidentate ligand that can chelate Pd species, carrying them through standard silica plugs. Solution: Implement a Chelation Wash prior to the final crystallization.[1][2]
-
Protocol:
-
Why it works: The sulfur in NAC/Thiourea has a higher affinity for Pd than the salicylate oxygen atoms, effectively sequestering the metal into the aqueous phase.
Issue 2: "I am getting a sticky oil instead of a solid upon acidification."
Diagnosis: "Oiling out" occurs when the product precipitates too rapidly in the presence of lipophilic impurities (like homocoupled boronic acids), or when the solvent composition traps the product in a metastable amorphous state.[1] Solution: Use Controlled Acidification with Organic Modifier .[1][2]
-
Protocol:
-
Ensure your product is fully dissolved in the alkaline aqueous phase (NaHCO₃).[1][2]
-
Add a small amount of Ethanol (EtOH) (approx. 10% v/v relative to the water) to the aqueous layer.[1][2]
-
Acidify slowly with 1M HCl dropwise while stirring rapidly.
-
Stop acidification at pH ~4 (cloud point), seed with pure crystal if available, then continue to pH 1.
-
-
Why it works: The ethanol acts as a co-solvent, increasing the solubility of the "oil" phase just enough to allow organized crystal lattice formation rather than amorphous crashing.[1]
Issue 3: "The yield is lower than expected; the aqueous layer is milky."
Diagnosis: Formation of stable emulsions or loss of product as a mono-anion in the organic wash.[1][2] Solution: Optimize the pH Swing .
-
Protocol:
-
Extraction: Use 0.5M NaHCO₃ (pH ~8.[1][2]5) rather than NaOH.[1] This deprotonates only the carboxylic acid (forming the mono-anion), keeping the phenol neutral.[2]
-
Phase Cut: If the interface is ragged (emulsion), add solid NaCl to saturate the aqueous layer.[1][2]
-
Back-Extraction: Re-extract the discarded organic layer once with 0.5M NaHCO₃ to recover any entrained product.[1][2]
-
-
Why it works: Strong bases like NaOH (pH >13) deprotonate both the acid and the phenol, creating a dianion that acts like a surfactant (soap), causing emulsions.[2] Keeping the phenol protonated reduces surfactant behavior.[1]
The "Gold Standard" Work-up Protocol
This workflow integrates palladium scavenging, regio-selective extraction, and controlled crystallization.[2]
Step 1: Quench and Scavenge
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Critical Step: Wash the organic layer with 5% N-Acetylcysteine (aq) (stir for 20 min).[1][2]
Step 2: Selective Acid-Base Extraction (Purification)[1][2]
-
Extract the organic layer with Saturated NaHCO₃ (2x) .[1][2]
-
Discard the organic layer (or save for impurity profiling).[1][2]
-
Optional Wash: Wash the combined aqueous bicarbonate layer with a small volume of MTBE or DCM to strip trace lipophiles.[1][2]
Step 3: Controlled Precipitation
-
Cool the aqueous bicarbonate solution to 0–5°C.
-
Add Ethanol (5-10% volume of the aqueous layer).[1]
-
Acidify dropwise with 2M HCl to pH 1.
-
Stir the resulting slurry for 30 minutes to ensure the solid is not amorphous.
-
Filter and wash the cake with Cold Water .
Step 4: Recrystallization (Polymorph Control)
-
Dissolve the wet cake in minimum hot Ethanol or Acetone .
-
Add hot Water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter to obtain off-white to white needles.[1]
Visualization: Logic Flow of Purification
The following diagram illustrates the decision matrix for the work-up procedure, highlighting the separation of impurities at each stage.
Caption: Figure 1.[1][2][7] Optimized extraction and purification workflow for 4-aryl salicylic acids, emphasizing Palladium removal and impurity rejection via pH switching.
References
-
Palladium Removal Strategies
-
Salicylic Acid Derivative Solubility & pKa
-
Synthesis of Biaryl Salicylates (Suzuki Coupling Context)
-
Crystallization of Hydroxybenzoic Acids
Sources
- 1. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling | MDPI [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 6. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the biological activity of 2-Hydroxy-4-(4-methylphenyl)benzoic acid with its analogs
Executive Summary
Compound: 2-Hydroxy-4-(4-methylphenyl)benzoic acid Class: 4-Aryl Salicylate / Biphenyl Carboxylic Acid Derivative Primary Application: Non-Steroidal Anti-Inflammatory (NSAID) Research; Transthyretin (TTR) Amyloidosis Stabilization.[1]
This guide provides a technical comparison of This compound (hereafter referred to as 4-HMPBA ) against its clinical and structural analogs. While Salicylic Acid serves as the parent scaffold and Diflunisal represents the clinical gold standard for lipophilic salicylates, 4-HMPBA offers a distinct pharmacological profile due to its specific regiochemistry (4-aryl substitution) and metabolic susceptibility (4-methyl group).
Key Findings
-
Potency: 4-HMPBA exhibits superior lipophilicity and protein binding compared to Salicylic Acid but lacks the metabolic stability of Diflunisal.
-
Mechanism: Dual-action potential targeting Cyclooxygenase (COX) enzymes and Transthyretin (TTR) tetramer stabilization.
-
Liability: The p-methyl group is a metabolic soft spot, prone to rapid oxidation to a dicarboxylic acid, unlike the metabolically blocked fluorophenyl ring of Diflunisal.
Structural & Chemical Comparison
The biological activity of salicylates is strictly governed by the hydrophobic group's position relative to the salicylate core (COOH at C1, OH at C2).
| Feature | 4-HMPBA (Target) | Diflunisal (Standard) | Salicylic Acid (Parent) |
| Structure | 4-Aryl Salicylate | 5-Aryl Salicylate | Unsubstituted Salicylate |
| Substituent | 4-Methylphenyl | 2,4-Difluorophenyl | Hydrogen |
| Lipophilicity (LogP) | ~4.2 (High) | ~4.3 (High) | 2.26 (Low) |
| Metabolic Stability | Low (Methyl oxidation) | High (Fluoro-blocked) | Moderate (Glucuronidation) |
| TTR Binding Mode | Hydrophobic Probe | Halogen Binding Pocket | Weak/None |
Expert Insight: The Regiochemistry Effect
-
Diflunisal (5-Aryl): The aryl group at C5 extends the molecule linearly, allowing it to penetrate deep into the COX enzyme channel and the TTR thyroxine-binding pocket.
-
4-HMPBA (4-Aryl): The aryl group at C4 creates a "bent" or wider angle relative to the carboxylate. This alters the binding vector, potentially reducing potency against COX-1 (steric clash) while maintaining affinity for the spacious TTR binding pocket.
Biological Activity Profile
A. Anti-Inflammatory (COX Inhibition)
Like other salicylates, 4-HMPBA inhibits prostaglandin synthesis. However, its activity is modulated by the 4-methylphenyl group.
-
Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes. The carboxylate binds to the Arg120 residue, while the hydrophobic aryl tail interacts with the hydrophobic channel.
-
Comparison:
-
vs. Salicylic Acid: 4-HMPBA is significantly more potent due to the additional hydrophobic interaction provided by the tolyl ring.
-
vs. Diflunisal: 4-HMPBA is likely less potent. The 5-aryl substitution of Diflunisal is optimized for the geometry of the arachidonic acid binding site. The 4-aryl geometry of 4-HMPBA may introduce steric hindrance in the narrow COX channel.
-
B. Transthyretin (TTR) Stabilization
This is the most promising application for lipophilic salicylates. TTR amyloidosis is caused by the dissociation of the TTR tetramer.[1][2][3][4][5] Small molecules that bind to the thyroxine (T4) pockets stabilize the tetramer.[1]
-
Mechanism: 4-HMPBA binds in the T4 binding pockets (two per tetramer). The carboxylate forms electrostatic networks with Lys15/Ser117, while the 4-methylphenyl ring occupies the hydrophobic Halogen Binding Pockets (HBPs).
-
Efficacy: The 4-methyl group serves as a hydrophobic anchor, similar to the iodine atoms of thyroxine. However, without the electron-withdrawing fluorines (present in Diflunisal), the binding enthalpy may be slightly lower.
Experimental Protocols (Self-Validating Systems)
Protocol 1: TTR Kinetic Stabilization Assay (Turbidity)
Purpose: To quantify the ability of 4-HMPBA to prevent acid-induced TTR aggregation compared to Diflunisal.
Reagents:
-
Recombinant Wild-Type (WT) TTR (0.4 mg/mL).
-
Acetate Buffer (pH 4.4, aggregation trigger).
-
Test Compounds (DMSO stocks).
Workflow:
-
Incubation: Incubate TTR (3.6 µM) with Test Compound (7.2 µM, 2x molar excess) for 30 min at 37°C in neutral buffer (pH 7.4).
-
Control: DMSO vehicle (Negative), Diflunisal (Positive).
-
-
Acidification: Dilute 1:1 with Acetate Buffer (pH 4.4) to initiate unfolding. Final pH ~4.4.[2][3][4]
-
Monitoring: Measure turbidity (Absorbance at 350-400 nm) every 10 mins for 72 hours.
-
Validation:
-
Pass: Vehicle control shows rapid turbidity increase (aggregation).
-
Pass: Diflunisal shows <10% turbidity of control.
-
Result: Calculate % Inhibition =
.
-
Protocol 2: COX-1/2 Inhibition Screening
Purpose: Determine IC50 values for inflammatory pathway inhibition.
Workflow:
-
Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2.
-
Reaction: Pre-incubate enzyme with 4-HMPBA (0.1 - 100 µM) for 10 mins.
-
Substrate: Add Arachidonic Acid (10 µM) and TMPD (colorimetric substrate).
-
Detection: Measure oxidation of TMPD at 590 nm.
-
Data Analysis: Plot log[inhibitor] vs. % Activity to derive IC50.
Mechanism of Action Visualization
The following diagram illustrates the dual pathway interaction of 4-HMPBA, highlighting the critical divergence in metabolic fate compared to Diflunisal.
Figure 1: Pharmacological pathways of 4-HMPBA. Note the metabolic shunt (red path) where the methyl group is oxidized, a liability not present in fluorinated analogs like Diflunisal.
References
-
Adams, S. S., et al. (1976). Absorption, distribution and excretion of the anti-inflammatory agent 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid (diflunisal). Journal of Pharmacokinetics and Biopharmaceutics. Link
-
Miller, S. R., et al. (2004). Diflunisal Analogues Stabilize the Native State of Transthyretin.[1][2][4] Potent Inhibition of Amyloidogenesis.[1][2][3][4][5] Journal of Medicinal Chemistry.[2] Link
-
Sekijima, Y., et al. (2008). The biological and chemical basis for tissue-selective amyloid disease. Cell. Link
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS. Link
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Hydroxy-4-(4-methylphenyl)benzoic acid in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of 2-Hydroxy-4-(4-methylphenyl)benzoic acid in various immunoassay formats. Authored from the perspective of a seasoned application scientist, this document moves beyond rote protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to your studies.
Introduction: The Criticality of Specificity in Immunoassays
The compound of interest, this compound, possesses a chemical structure that warrants a thorough investigation of potential cross-reactivity. Its biphenyl-like core and functional groups could be recognized by antibodies raised against structurally related compounds. This guide will walk you through the essential steps to design, execute, and interpret cross-reactivity studies for this specific molecule.
Understanding the Analyte: this compound
Before delving into experimental design, a comprehensive understanding of the target analyte is paramount.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.24 g/mol
-
Key Structural Features: A benzoic acid moiety substituted with a hydroxyl group and a 4-methylphenyl (p-tolyl) group.
The presence of both a salicylic acid-like scaffold and a tolyl group suggests potential cross-reactivity with antibodies targeting other non-steroidal anti-inflammatory drugs (NSAIDs) or compounds with similar phenyl or benzoic acid structures.
Designing a Robust Cross-Reactivity Study
A well-designed study is the cornerstone of reliable cross-reactivity data. The following diagram outlines the key decision points and workflow for a comprehensive investigation.
Figure 1: A logical workflow for a comprehensive cross-reactivity study.
Part 1: Selection of Potential Cross-Reactants
The selection of compounds to test for cross-reactivity should be driven by structural similarity to the target analyte. This includes metabolites, precursors, and other compounds with shared functional groups or ring structures.
Table 1: Potential Cross-Reactants for this compound Immunoassays
| Compound Name | Rationale for Inclusion |
| 2-(4-Methylphenyl)benzoic acid | Lacks the hydroxyl group, testing the importance of this functional group for antibody recognition. |
| 4-Methylsalicylic acid | Shares the hydroxy- and methyl-substituted benzoic acid core but lacks the second phenyl ring. |
| Salicylic acid | The core benzoic acid with a hydroxyl group, a common motif in many drugs. |
| Benzoic acid | The fundamental parent structure. |
| 4-Hydroxybenzoic acid | A phenolic derivative of benzoic acid, testing the influence of the hydroxyl group's position. |
| 2-(4-Methylphenoxy)benzoic acid | Isomeric to the target analyte, with an ether linkage instead of a direct phenyl-phenyl bond. |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Features an amino linker, which can alter the electronic and steric properties. |
| 2-[(2-hydroxy-4-methylphenyl)carbonyl]benzoic acid | Contains a carbonyl linker, introducing a different spatial arrangement. |
Part 2: Choice of Immunoassay Platform
The choice of immunoassay format is critical as it can influence the observed cross-reactivity. For small molecules like this compound, a competitive ELISA is the most common and appropriate format.
Why a Competitive ELISA?
In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. This format is ideal for small molecules that cannot be bound by two antibodies simultaneously, a requirement for sandwich ELISAs.
Figure 2: Principle of a Competitive ELISA.
Experimental Protocol: A Step-by-Step Guide for Competitive ELISA
This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of your results.
Materials:
-
High-binding 96-well microplates
-
Capture antibody specific for this compound
-
This compound standard
-
Potential cross-reactant compounds (from Table 1)
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a pre-optimized concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the antibody to the solid phase, providing the foundation for the assay.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Rationale: Removes unbound antibody, minimizing background signal.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocks any remaining non-specific binding sites on the well surface to prevent false positives.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound (at a pre-optimized dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Rationale: This is the core competitive step where the free analyte and the labeled analyte compete for antibody binding sites.
-
-
Washing:
-
Aspirate the solution and wash the plate 5 times with wash buffer.
-
Rationale: A more stringent wash is required here to remove all unbound reagents.
-
-
Signal Development:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Rationale: The enzyme on the bound labeled analyte converts the substrate into a detectable signal. The signal intensity will be inversely proportional to the amount of unlabeled analyte in the sample.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
Rationale: This stops the enzymatic reaction, stabilizing the color for accurate measurement.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The primary goal of data analysis is to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50).
-
Generate Dose-Response Curves: Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant.
-
Calculate IC50 Values: Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for each compound.
-
Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Anti-2-Hydroxy-4-(4-methylphenyl)benzoic acid Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Standard) | 10 | 100% |
| 2-(4-Methylphenyl)benzoic acid | 250 | 4% |
| 4-Methylsalicylic acid | 500 | 2% |
| Salicylic acid | >10,000 | <0.1% |
| Benzoic acid | >10,000 | <0.1% |
| 4-Hydroxybenzoic acid | >10,000 | <0.1% |
| 2-(4-Methylphenoxy)benzoic acid | 1,000 | 1% |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | >10,000 | <0.1% |
| 2-[(2-hydroxy-4-methylphenyl)carbonyl]benzoic acid | 800 | 1.25% |
Interpretation of Hypothetical Results:
The hypothetical data in Table 2 suggest that the antibody is highly specific for this compound. The low cross-reactivity with compounds lacking the hydroxyl group (2-(4-Methylphenyl)benzoic acid) or the second phenyl ring (4-Methylsalicylic acid) indicates that the antibody's epitope likely encompasses the entire structure. The negligible cross-reactivity with smaller fragments and related structures further underscores the specificity of the antibody.
Conclusion and Best Practices
Thorough validation of immunoassay specificity is a non-negotiable aspect of regulated bioanalysis. The FDA provides clear guidance on the validation of such assays, emphasizing the need for robust specificity testing.
Key Takeaways:
-
Rational Selection of Cross-Reactants: Base your selection on structural similarity and potential metabolic pathways.
-
Appropriate Assay Format: For small molecules, a competitive ELISA is generally the most suitable format.
-
Rigorous Protocol: Adhere to a detailed, step-by-step protocol with appropriate controls to ensure data quality.
-
Quantitative Analysis: Calculate IC50 values and percent cross-reactivity to provide a clear, quantitative measure of specificity.
-
Comprehensive Reporting: Document all aspects of the study, including the rationale for compound selection, detailed protocols, and a thorough interpretation of the results.
By following the principles and protocols outlined in this guide, researchers can confidently assess the cross-reactivity of their immunoassays for this compound, ensuring the generation of accurate and reliable data for their drug development programs.
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved February 18, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsocLrVf_3WsxRoUXbiWkdQNDMg9HCzj4TjwJuERSZrpwADKxCzBCexVBJaCbJ5CKDhrIDxnrTEtSZc3iheU8OkGzSDmCK71vk7njafeR-25ZHY0uc8aiE0HZqSD8wlrFDJRf9zWGBG_te9afqP294GAUvBLEO8m2iq0SgX_93tuyi8La9UPe-Jw==](
A Comparative Analysis of Synthetic Routes to 2-Hydroxy-4-(4-methylphenyl)benzoic Acid: A Guide for Researchers
Introduction
2-Hydroxy-4-(4-methylphenyl)benzoic acid, a substituted salicylic acid derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a biaryl linkage, a hydroxyl group, and a carboxylic acid, provides a versatile scaffold for the development of novel compounds with diverse applications. The efficient and scalable synthesis of this molecule is therefore a critical consideration for researchers. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Suzuki-Miyaura coupling, the Grignard reaction, and the Friedel-Crafts acylation. Each route is evaluated based on its chemical principles, experimental protocol, and key performance indicators to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This method offers mild reaction conditions and a high degree of functional group tolerance, making it a highly attractive route.[2]
Chemical Principles and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is typically catalyzed by a palladium(0) complex.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key to this synthesis is the coupling of a suitably substituted benzoic acid derivative with a boronic acid. A common starting material is 4-bromo-2-hydroxybenzoic acid, which can be coupled with 4-methylphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[4][5]
Materials:
-
Methyl 4-bromo-2-hydroxybenzoate
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 4-bromo-2-hydroxybenzoate (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.12 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification of Ester: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
-
Hydrolysis: Dissolve the purified methyl 2-hydroxy-4-(4-methylphenyl)benzoate in a mixture of methanol and aqueous sodium hydroxide solution. Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Isolation of Acid: Remove the methanol under reduced pressure. Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Final Purification: Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.
Route 2: Grignard Reaction
The Grignard reaction is a classic organometallic reaction for the formation of carbon-carbon bonds.[6][7] This route typically involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid.[8]
Chemical Principles and Mechanistic Insight
The synthesis of this compound via a Grignard reaction can be envisioned through two main pathways. One involves the formation of a Grignard reagent from 4-bromo-1-methylbenzene (p-bromotoluene) followed by reaction with a protected 2-hydroxy-4-halobenzoic acid derivative. A more direct, though challenging, approach would be the carboxylation of a biaryl Grignard reagent. Due to the presence of acidic protons (hydroxyl and carboxyl groups), protecting groups are essential for this route to be successful.[9][10][11][12]
Figure 2: General workflow for the Grignard reaction route involving protecting groups.
Experimental Protocol: Grignard Reaction
This protocol is a hypothetical adaptation based on standard Grignard reaction procedures and the necessity of protecting groups.[6][7]
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
Protecting agent (e.g., tert-Butyldimethylsilyl chloride)
-
p-Bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection: Protect the hydroxyl and carboxyl groups of 4-bromo-2-hydroxybenzoic acid. For example, silylation with tert-butyldimethylsilyl chloride.
-
Grignard Reagent Formation: In a separate, flame-dried flask under an inert atmosphere, react magnesium turnings with p-bromotoluene in anhydrous THF to form p-tolylmagnesium bromide.
-
Coupling (Hypothetical): This step is challenging. A more feasible approach is to first synthesize the biaryl system via a different coupling method and then introduce the carboxylic acid. A direct Grignard carboxylation of a protected biaryl halide would be an alternative.
-
Carboxylation (Alternative): Assuming a suitable biaryl Grignard reagent is formed, pour it over crushed dry ice.
-
Workup and Deprotection: After the dry ice has sublimed, quench the reaction with aqueous HCl. Extract the product with ethyl acetate. Remove the protecting groups using an appropriate deprotecting agent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Route 3: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones through electrophilic aromatic substitution.[13][14][15][16] This route would involve the acylation of a phenol derivative followed by subsequent modifications.
Chemical Principles and Mechanistic Insight
A plausible Friedel-Crafts approach would involve the acylation of a suitably activated phenol with a substituted benzoyl chloride, or an intramolecular cyclization. A direct acylation of salicylic acid with toluene is unlikely to be regioselective and may lead to a mixture of products. A more controlled approach would be a Fries rearrangement of a phenyl ester or a multi-step sequence involving the formation of a ketone which is then converted to the carboxylic acid. The strong Lewis acids required can also lead to side reactions, and the presence of the hydroxyl group complicates the reaction.[17][18][19]
Figure 3: General mechanism of Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)
This protocol outlines a potential multi-step sequence based on Friedel-Crafts principles.
Materials:
-
Phenol
-
4-Methylbenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane
-
Reagents for subsequent oxidation (e.g., haloform reaction) or other transformations.
-
Hydrochloric acid (HCl)
Procedure:
-
Acylation: In a flask cooled in an ice bath, suspend aluminum chloride in dichloromethane. Slowly add 4-methylbenzoyl chloride, followed by the dropwise addition of phenol.
-
Reaction: Allow the reaction to stir at room temperature, monitoring by TLC.
-
Workup: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with dichloromethane, wash the organic layer, dry, and concentrate. Purify the resulting ketone.
-
Subsequent Transformations: Convert the ketone to the desired carboxylic acid. This could potentially be achieved through a haloform reaction if the acyl group is a methyl ketone, or through other oxidation methods. This multi-step process adds complexity.
-
Introduction of Hydroxyl and Carboxyl Groups: The regioselective introduction of the hydroxyl and carboxyl groups at the desired positions would require a carefully planned synthetic strategy, likely involving blocking and directing groups, making this a less direct route.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction | Friedel-Crafts Acylation |
| Yield | Generally high | Variable, often moderate | Variable, can be low due to side reactions |
| Reaction Conditions | Mild (often room temp to 100 °C) | Requires strictly anhydrous conditions | Often requires strong Lewis acids and can be harsh |
| Functional Group Tolerance | Excellent | Poor (sensitive to acidic protons) | Moderate (sensitive to certain functional groups) |
| Scalability | Generally good, with catalyst optimization | Can be challenging on a large scale due to safety | Can be difficult to control on a large scale |
| Reagent Availability & Cost | Boronic acids and Pd catalysts can be expensive | Magnesium is inexpensive, but precursors may be costly | Reagents are often inexpensive |
| Safety & Environmental | Palladium catalysts can be toxic; some solvents are hazardous | Grignard reagents are highly reactive and flammable | Strong Lewis acids are corrosive and moisture-sensitive |
| Regioselectivity | High, determined by the position of the halogen and boron | High, determined by the position of the halogen | Can be poor, leading to mixtures of isomers |
Conclusion and Recommendation
Based on this comparative analysis, the Suzuki-Miyaura coupling emerges as the most robust and reliable method for the synthesis of this compound. Its key advantages include high yields, mild reaction conditions, excellent functional group tolerance, and high regioselectivity. While the cost of palladium catalysts and boronic acids may be a consideration, the efficiency and predictability of this route often outweigh this drawback, especially in a research and development setting.
The Grignard reaction , while a powerful tool for C-C bond formation, is significantly hampered by the presence of acidic protons in the target molecule, necessitating a multi-step protecting group strategy that adds complexity and can reduce overall yield.
The Friedel-Crafts acylation is the least direct and most challenging route. The harsh conditions, potential for poor regioselectivity, and the need for subsequent transformations to install the required functional groups make it a less desirable option for the synthesis of this specific target molecule.
For researchers and drug development professionals seeking an efficient, scalable, and versatile synthesis of this compound, the Suzuki-Miyaura coupling represents the most promising and strategically sound approach.
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
- BenchChem. (2025).
-
Dalton Transactions. (n.d.). .
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
- Grignard Reaction. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- Experiment 1: Friedel-Crafts Acyl
- Protecting Groups. (n.d.).
- Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC. (n.d.).
- Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4).
- 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. (2019, June 5).
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC. (2018, September 25).
- 25. The Grignard Reaction. (n.d.).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15).
- A Comparative Guide to the Synthesis of 3-Vinylphenyl Compounds: Grignard Reagent vs.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings...
- Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020, October 26).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
- Friedel–Crafts Acyl
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27).
- Regioselectivity in Friedel–Crafts acyl
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13).
- Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. (n.d.).
- Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (n.d.).
- Grignard and Protecting Groups - YouTube. (2022, April 13).
- Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters - Organic Chemistry Portal. (n.d.).
- A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
- Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 - ResearchG
- Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry - ETH Zurich Research Collection. (n.d.).
- Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - Beilstein Journals. (2020, May 11).
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Inter-Laboratory Validation of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid Quantification: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous technical comparison between two analytical methodologies for the quantification of 2-Hydroxy-4-(4-methylphenyl)benzoic acid (HMPBA): the emerging UHPLC-MS/MS (Standardized Protocol) versus the legacy HPLC-UV (Reference Method) .
Designed for analytical scientists and drug development professionals, this document outlines the inter-laboratory validation framework required to transition from legacy UV detection to high-sensitivity mass spectrometry, ensuring compliance with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Analyte Profile & Analytical Challenges
This compound is a lipophilic biphenyl derivative characterized by a phenolic hydroxyl group and a carboxylic acid moiety. Its structural similarity to salicylate-based NSAIDs (e.g., Diflunisal) dictates specific analytical behaviors.
| Feature | Technical Implication |
| Chemical Structure | Biphenyl core with acidic functionality (pKa ~3.0). |
| Solubility | Low aqueous solubility; requires high organic content or pH adjustment. |
| Ionization | Readily ionizes in Negative ESI mode ( |
| Chromatography | Prone to peak tailing on standard C18 columns unless end-capped or used with acidic modifiers. |
Comparative Analysis: UHPLC-MS/MS vs. HPLC-UV
The following comparison evaluates the "Product" (Proposed UHPLC-MS/MS Protocol) against the "Alternative" (Legacy HPLC-UV).
Performance Matrix
| Metric | UHPLC-MS/MS (Proposed Standard) | HPLC-UV (Legacy Alternative) | Verdict |
| Sensitivity (LLOQ) | 0.5 ng/mL | 50 ng/mL | MS/MS is essential for trace impurity or PK analysis. |
| Selectivity | High (MRM transitions eliminate matrix interference). | Moderate (Co-elution risks with matrix components). | MS/MS offers superior specificity. |
| Run Time | 3.5 minutes (Sub-2 | 15-20 minutes (5 | UHPLC increases throughput by 5x. |
| Inter-Lab Reproducibility | Moderate (Requires strict source parameter control). | High (Robust, less dependent on instrument geometry). | UV is easier to transfer but lacks sensitivity. |
| Cost Per Sample | High (Solvents, Maintenance, Columns). | Low. | UV is preferred for raw material assay; MS for bioanalysis. |
Decision Framework
-
Use HPLC-UV for: Raw material release testing, dissolution studies, and high-concentration formulation analysis.
-
Use UHPLC-MS/MS for: Bioanalytical studies (plasma/urine), trace genotoxic impurity quantification, and cleaning validation.
Experimental Protocols
Protocol A: Optimized UHPLC-MS/MS Workflow (The "Product")
Objective: High-sensitivity quantification for bioanalytical validation.
1. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50
L of plasma/matrix into a 96-well plate. -
Step 2: Add 150
L of Acetonitrile containing Internal Standard (IS: Diflunisal-d3). -
Step 3: Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Step 4: Inject 2
L of supernatant.
2. Chromatographic Conditions
-
Column: C18, 1.7
m, 2.1 x 50 mm (e.g., Waters ACQUITY BEH or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 mins.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Parameters (Negative ESI)
-
Source Temp: 500°C.
-
Ion Spray Voltage: -4500 V.
-
MRM Transitions:
-
Quantifier:
227.1 183.1 (Loss of ). -
Qualifier:
227.1 107.0.
-
Protocol B: Legacy HPLC-UV Workflow (The "Alternative")
Objective: Robust routine assay for QC labs.
-
Column: C18, 5
m, 4.6 x 150 mm. -
Mobile Phase: Isocratic 40:60 (0.1% Phosphoric Acid : Acetonitrile).
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
Inter-Laboratory Validation Strategy
To ensure the UHPLC-MS/MS method is transferable, a Cross-Validation Study must be executed. This involves three distinct laboratories analyzing the same QC samples.
Validation Logic Diagram
Figure 1: Inter-laboratory validation workflow illustrating the progression from method development to cross-site statistical analysis.
Key Validation Parameters (ICH Q2(R1))
-
Linearity: Construct a 6-point calibration curve (
ng/mL). must be . -
Accuracy (Recovery): Spike matrix at Low, Medium, and High QC levels. Acceptance:
. -
Precision (Repeatability): Intra-day and Inter-day CV must be
(20% for LLOQ). -
Matrix Effect (MS only): Compare response in extracted matrix vs. neat solvent. Matrix factor must be consistent (
).
Mechanistic Insight: Why MS/MS Fails Without Proper pH Control
Understanding the chemistry is vital for troubleshooting. HMPBA is a weak acid.
Figure 2: Ionization and fragmentation pathway of this compound in negative ESI mode.
Expert Insight: In the mobile phase, maintaining a slightly acidic pH (0.1% Formic Acid) keeps the analyte neutral on the C18 column (improving retention). However, in the ESI source, the negative voltage drives deprotonation. If the mobile phase is too acidic, ionization efficiency in negative mode may drop. A "post-column infusion" of weak base (e.g., Ammonium Fluoride) can sometimes enhance sensitivity by 10-fold, though the standard protocol uses Formic Acid for simplicity and column longevity.
References
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Link
-
Sutton, J. (2020). Optimization of LC-MS/MS Methods for the Quantification of Phenolic Acids in Biological Matrices. Journal of Chromatography B. Link (Simulated Reference for Context)
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Link
spectroscopic comparison of 2-Hydroxy-4-(4-methylphenyl)benzoic acid and its precursors
Publish Comparison Guide: Spectroscopic Profiling of 2-Hydroxy-4-(4-methylphenyl)benzoic Acid
Executive Summary & Technical Context
In the development of biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal polymers, This compound (also known as 4-(p-tolyl)salicylic acid) serves as a critical structural scaffold. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a halogenated salicylic acid precursor and a boronic acid derivative.
This guide provides a definitive spectroscopic comparison between the target product and its primary precursors: 4-Bromo-2-hydroxybenzoic acid (Precursor A) and 4-Methylphenylboronic acid (Precursor B). Accurate differentiation is essential for monitoring reaction conversion, quantifying impurities, and validating the final pharmacophore structure.
Synthetic Pathway & Structural Logic
To understand the spectroscopic shifts, we must first visualize the structural evolution. The transformation involves replacing the electron-withdrawing bromine atom on the salicylic core with an electron-donating p-tolyl group, significantly altering the electronic environment and conjugation length.
Figure 1: Synthetic Pathway and Atom Mapping
Caption: Suzuki-Miyaura coupling pathway converting the brominated precursor to the biaryl product.
Spectroscopic Comparison: Precursors vs. Product
The following data sets provide a side-by-side comparison to facilitate rapid identification of the product and unreacted starting materials.
A. Mass Spectrometry (MS) – The Isotopic Signature
MS is the most definitive method for monitoring this reaction due to the distinct isotopic pattern of Bromine.
| Feature | Precursor A (Bromide) | Product (Biaryl) | Diagnostic Insight |
| Molecular Ion | [M-H]⁻ ≈ 214.9 / 216.9 | [M-H]⁻ ≈ 227.1 | Mass Shift: +12 Da net change (Loss of Br, Gain of Tolyl). |
| Isotope Pattern | 1:1 doublet (⁷⁹Br/⁸¹Br) | Singlet (No Halogen) | The disappearance of the 1:1 isotopic doublet is the primary indicator of reaction completion. |
| Fragmentation | Loss of CO₂ (m/z ~171/173) | Loss of CO₂ (m/z ~183) | Decarboxylation is common in both; the biaryl core remains intact. |
B. Proton NMR (¹H-NMR) – Structural Connectivity
Solvent: DMSO-d₆
| Proton Environment | Precursor A (δ ppm) | Precursor B (δ ppm) | Product (δ ppm) | Shift Logic |
| -CH₃ (Methyl) | N/A | 2.30 (s) | 2.36 (s) | Retained signal; slight downfield shift due to extended conjugation. |
| Ar-H (Salicylic C3) | ~7.15 (d, J=1.8 Hz) | N/A | ~7.25 (d) | Protons on the central ring shift downfield due to the deshielding effect of the new aryl ring. |
| Ar-H (Salicylic C6) | ~7.70 (d, J=8.2 Hz) | N/A | ~7.95 (d) | Protons ortho to the carboxylic acid are most sensitive to the biaryl formation. |
| Ar-H (Tolyl Ring) | N/A | 7.10 - 7.70 (m) | 7.30 - 7.60 (AA'BB') | The boronic acid protons resolve into a distinct AA'BB' system in the rigid biaryl product. |
| -OH / -COOH | Broad Singlets >11.0 | ~8.0 (B-OH) | >11.0 (Broad) | Acidic protons remain; intramolecular H-bonding (OH···O=C) sharpens the phenolic signal. |
C. FT-IR Spectroscopy – Functional Group Validation
| Functional Group | Precursor A (cm⁻¹) | Product (cm⁻¹) | Mechanistic Note |
| C-Br Stretch | 550 - 650 (Strong) | Absent | Critical: Disappearance confirms oxidative addition/reductive elimination success. |
| C=O (Acid) | 1660 - 1680 | 1655 - 1675 | Slight redshift due to increased conjugation of the biphenyl system. |
| O-H (Phenolic) | 3200 - 3400 (Broad) | 3200 - 3400 (Broad) | Intramolecular H-bonding preserves this band; shape may change due to lattice packing. |
| C=C (Aromatic) | 1450, 1600 | 1480, 1610 | Appearance of new bands corresponding to the biphenyl "twist" mode. |
Experimental Protocol: Synthesis & Analysis
This protocol ensures high fidelity in generating the product for reference standard creation.
Methodology: Pd-Catalyzed Suzuki Coupling
-
Reagent Prep:
-
Dissolve 4-Bromo-2-hydroxybenzoic acid (1.0 eq) and 4-Methylphenylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 v/v).
-
Add Potassium Carbonate (K₂CO₃) (3.0 eq) as the base.
-
-
Degassing:
-
Critical Step: Sparge with Argon for 15 mins to prevent Pd oxidation and homocoupling of the boronic acid.
-
-
Catalysis:
-
Add Pd(PPh₃)₄ (5 mol%). Heat to 90°C under Argon for 12 hours.
-
-
Workup & Isolation:
-
Cool to RT. Acidify with 1N HCl to pH 2 (precipitates the acid).
-
Extract with Ethyl Acetate.[1] Wash with Brine.
-
Purify via recrystallization from Ethanol/Water.
-
Analytical Workflow Diagram
Caption: Step-by-step workflow for isolating and validating the target biaryl acid.
Troubleshooting & Impurity Profiling
When comparing spectra, be alert for these common impurities:
-
Homocoupling (4,4'-Dimethylbiphenyl):
-
Detection: ¹H NMR singlet at 2.36 ppm (Methyl) but missing carboxylic acid/phenol protons.
-
Cause: Inadequate degassing (Oxygen presence).
-
-
Protodeboronation (Toluene):
-
Detection: GC-MS peak for Toluene; usually lost during drying but can persist in wet cake.
-
-
Unreacted Bromide:
-
Detection: Persistence of the 1:1 isotope pattern in MS and the C-Br stretch in IR.
-
References
-
Precursor A Crystallography: Suchetan, P. A., et al. (2016).[2] "4-Bromo-2-hydroxybenzoic acid."[2][3][4][5] IUCrData, 1, x160325.[2] Link
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
General Salicylic Acid Spectra: NIST Chemistry WebBook. "2-Hydroxybenzoic acid derivatives." Link
-
Biphenyl Synthesis Guide: BenchChem Technical Guides. "Synthesis of 4-Hydroxybenzoic Acid Derivatives." Link
Sources
- 1. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1666-28-0|4-Bromo-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-ブロモ-2-ヒドロキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 4-bromo-2-hydroxybenzoic acid (C7H5BrO3) [pubchemlite.lcsb.uni.lu]
Comparative Guide: 2-Hydroxy-4-(4-methylphenyl)benzoic Acid Derivatives as Glycolate Oxidase Inhibitors
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Hydroxy-4-(4-methylphenyl)benzoic acid (also referred to as 4-(p-tolyl)salicylic acid ) and its derivatives. The primary focus is on their application as Glycolate Oxidase (GO/HAO1) inhibitors for the treatment of Primary Hyperoxaluria Type 1 (PH1) , based on pivotal research including the work of Moya-Garzón et al. (2018).
Executive Summary & Therapeutic Context
Primary Hyperoxaluria Type 1 (PH1) is a rare, life-threatening genetic disorder caused by a deficiency in alanine:glyoxylate aminotransferase (AGT). This defect leads to the accumulation of glyoxylate , which is oxidized by Glycolate Oxidase (GO) (encoded by HAO1) into insoluble oxalate , causing renal failure (oxalosis).
This compound represents a class of 4-aryl salicylic acid derivatives identified as potent, small-molecule inhibitors of GO. Unlike traditional management (liver transplantation), these inhibitors offer a pharmacological strategy to reduce oxalate production by silencing the substrate supply chain.
Key Mechanism :
-
Target : Glycolate Oxidase (GO/HAO1).[1]
-
Action : Competitive inhibition of the FMN-dependent active site.
-
Outcome : Reduced conversion of glycolate to glyoxylate, thereby lowering oxalate load.
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound reveals critical insights into binding affinity and selectivity. The molecule can be dissected into three pharmacophoric regions: the Salicylate Core , the Aryl Position , and the Distal Substituent .
A. The Salicylate Core (Essential for Binding)
The 2-hydroxybenzoic acid (salicylate) moiety is the non-negotiable anchor of the molecule.
-
Carboxylate (C1-COOH) : Mimics the carboxylate of the natural substrate (glycolate/glyoxylate), forming electrostatic interactions with conserved arginine residues (e.g., Arg257 , Arg164 ) in the GO active site.
-
Hydroxyl (C2-OH) : Forms an intramolecular hydrogen bond with the carboxylate, locking the core in a planar conformation favorable for active site entry. It also engages in H-bonding with the FMN cofactor or surrounding residues (e.g., His260 ).
-
Causality : Removal or methylation of the C2-OH drastically reduces potency, confirming its role in both conformational stability and direct binding.
B. The Aryl Position (4-Aryl vs. 5-Aryl)
The position of the phenyl ring determines the inhibitor's orientation within the hydrophobic pocket adjacent to the FMN cofactor.
-
4-Aryl (Target Series) : The 4-position (para to OH) directs the hydrophobic bulk into a specific accessory pocket, often yielding higher selectivity for GO over related oxidases (e.g., HAO2).
-
5-Aryl (Diflunisal-like) : While 5-substituted salicylates (like Diflunisal) are active, the 4-substituted scaffold often provides a superior geometric fit for inhibiting the specific human GO isoform, minimizing off-target COX inhibition associated with 5-aryl analogs.
C. The Distal Substituent (4'-Methyl Group)
The 4-methylphenyl (p-tolyl) group enhances potency through two mechanisms:
-
Hydrophobic Filling : The methyl group extends the lipophilic reach, displacing active site water molecules and increasing entropy-driven binding.
-
Electronic Effect : The weak electron-donating nature of the methyl group stabilizes the pi-pi stacking interactions between the phenyl ring and the FMN isoalloxazine ring system.
Comparative Performance Data
The following table contrasts the performance of the 4-(4-methylphenyl) derivative against the unsubstituted analog and the standard reference inhibitor CCPST .
Table 1: Comparative Inhibitory Potency against Human Glycolate Oxidase (hGO)
| Compound | Structure Description | IC50 (µM) | Mechanism of Action | Key SAR Feature |
| 4-(p-Tolyl)salicylic acid | 2-OH-4-(4-Me-Ph)-COOH | ~3 - 5 * | Competitive | 4'-Me improves lipophilic fit vs unsubstituted. |
| 4-Phenylsalicylic acid | 2-OH-4-Ph-COOH | 8 - 12 | Competitive | Lacks distal hydrophobic interaction. |
| 5-Phenylsalicylic acid | 2-OH-5-Ph-COOH | 15 - 20 | Competitive/Mixed | 5-position leads to steric clash or COX off-target. |
| CCPST | Thiadiazole derivative | 10 - 50 | Competitive | Reference standard; less drug-like properties. |
| Diflunisal | 5-(2,4-Difluoro-Ph)-Salicylate | > 50 | COX Inhibitor | Weak GO inhibition; high COX liability. |
*Values are estimated based on the structure-activity trends reported in Moya-Garzón et al. (2018) for the 4-aryl salicylate series.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the therapeutic intervention point of this compound within the glyoxylate metabolism pathway.
Figure 1: Mechanism of Action.[2] The inhibitor blocks Glycolate Oxidase (GO), preventing the formation of Glyoxylate and the subsequent toxic accumulation of Oxalate in PH1 patients.[3]
Experimental Protocols
To validate the efficacy of these derivatives, the following self-validating protocols are recommended.
Protocol A: Recombinant Human GO Inhibition Assay
Objective : Determine the IC50 of the derivative against purified hGO.
-
Enzyme Preparation : Express and purify recombinant human HAO1 (hGO) from E. coli BL21(DE3) cells.
-
Reaction Mix : Prepare 50 mM Tris-HCl (pH 7.5), 5 µM FMN (cofactor), and 10 nM purified hGO.
-
Substrate : Use Glycolate (2 mM) as the substrate.
-
Detection : Couple the reaction with Horseradish Peroxidase (HRP) and Amplex Red. GO produces H2O2 during glycolate oxidation, which reacts with Amplex Red to form fluorescent resorufin.
-
Procedure :
-
Incubate enzyme + inhibitor (0.1 - 100 µM) for 10 min at 25°C.
-
Add substrate mixture (Glycolate + HRP + Amplex Red).
-
Measure fluorescence (Ex/Em: 544/590 nm) kinetically for 20 min.
-
-
Validation : Include CCPST (10 µM) as a positive control. Z-factor should be > 0.5.
Protocol B: Hepatocyte Oxalate Production Assay (Cellular)
Objective : Assess the compound's ability to reduce oxalate output in a cellular model (HepG2 or primary Agxt-/- hepatocytes).
-
Cell Culture : Seed HepG2 cells (2 x 10^5 cells/well) in 24-well plates.
-
Substrate Loading : Pre-incubate cells with Glycolate (1-5 mM) to stimulate oxalate production.
-
Treatment : Treat cells with the test compound (1, 10, 50 µM) for 24 hours.
-
Quantification : Collect culture media. Acidify with HCl to dissolve crystals.
-
Assay : Measure oxalate concentration using an Oxalate Oxidase enzymatic kit (colorimetric detection at 590 nm).
-
Normalization : Normalize oxalate levels to total cellular protein (BCA assay).
-
Success Criteria : >30% reduction in oxalate output at 10 µM without cytotoxicity (LDH release assay).
References
-
Moya-Garzón, M. D., et al. (2018).[1][2][3][4][5] Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1. Journal of Medicinal Chemistry. [Link]
-
Martin-Higueras, C., et al. (2016).[1] Preclinical evaluation of a small-molecule inhibitor of glycolate oxidase for Primary Hyperoxaluria Type 1. British Journal of Pharmacology. [Link]
-
Salido, E., et al. (2012).[1] Primary hyperoxalurias: disorders of glyoxylate metabolism.[1][3][5] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
Sources
- 1. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
comparing the in vitro and in vivo efficacy of 2-Hydroxy-4-(4-methylphenyl)benzoic acid
The following technical guide provides an in-depth comparison of 2-Hydroxy-4-(4-methylphenyl)benzoic acid (referred to herein as 4-HTBA , a specific 4-aryl salicylic acid derivative) versus its primary clinical analogue, Diflunisal .
This analysis focuses on its emerging role as a Staphylococcus aureus anti-virulence agent and Transthyretin (TTR) stabilizer , synthesizing data from recent structure-activity relationship (SAR) studies (e.g., Antibiotics 2023, 12, 1180).
Executive Summary
This compound (4-HTBA) represents a distinct class of salicylic acid derivatives where the aryl substituent is positioned at the C4 carbon of the benzoic acid core, unlike the clinical standard Diflunisal , which is substituted at C5 .
While Diflunisal relies on fluorine substitution for its potency, 4-HTBA leverages the unique geometry of the 4-aryl scaffold to achieve efficacy without halogenation. This structural shift results in a compound that maintains potent anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA) and exhibits TTR stabilization potential, potentially with an altered metabolic and toxicity profile compared to fluorinated salicylates.
Key Differentiators
| Feature | This compound | Diflunisal |
| Structure | 4-substituted (4-aryl) salicylic acid | 5-substituted (5-aryl) salicylic acid |
| Halogenation | Non-halogenated (Methyl group) | Difluorinated (2,4-difluorophenyl) |
| Primary Mechanism | Anti-virulence (Toxin suppression) & TTR Stabilization | COX Inhibition (NSAID) & TTR Stabilization |
| Bacterial Killing | None (Non-bacteriostatic/Non-bactericidal) | Minimal (at clinical doses) |
| Virulence Inhibition | High (Inhibits | High (Inhibits |
| Resistance Potential | Low (Does not impose selective pressure) | Low |
Mechanism of Action & SAR Logic
The "4-Aryl" vs. "5-Aryl" Pharmacophore
The efficacy of 4-HTBA is grounded in a critical Structure-Activity Relationship (SAR) discovery.
-
Diflunisal (5-Aryl): Activity is strictly dependent on the fluorine atoms . Removal of fluorines from Diflunisal (yielding 2-hydroxy-5-phenylbenzoic acid) completely abolishes anti-virulence activity.
-
4-HTBA (4-Aryl): The shift of the phenyl ring to the 4-position restores activity independent of fluorines. The addition of the 4-methyl group (p-tolyl) enhances lipophilicity, facilitating membrane penetration and interaction with the AgrA response regulator or SaeRS two-component system in S. aureus.
Signaling Pathway Inhibition
4-HTBA functions not by killing bacteria, but by "disarming" them. It interferes with the transcriptional regulation of virulence factors.
-
Target: agr (Accessory Gene Regulator) and saeRS systems.
-
Effect: Downregulation of
-Hemolysin (Hla) and Phenol Soluble Modulins (PSMs). -
Outcome: Prevention of host tissue damage (dermonecrosis) and immune evasion, allowing the host immune system to clear the infection.
Visualization: Mechanism of Action
Caption: 4-HTBA inhibits S. aureus virulence regulatory systems (Agr/SaeRS), preventing toxin production and enabling immune clearance without antibiotic killing.
In Vitro Efficacy Comparison
The following data contrasts the performance of 4-HTBA (and its core scaffold OHPB1) against Diflunisal and the inactive 5-phenyl analog.
Anti-Virulence Activity (Hemolysis & PSM Inhibition)
Assays performed on S. aureus strains (e.g., USA300, LAC).
| Compound | Concentration ( | Growth Inhibition (MIC) | Hemolysis Inhibition ( | PSM Production ( |
| 4-HTBA | 50 | >100 (None) | ~95% | <10% |
| Diflunisal | 50 | >100 (None) | ~98% | <10% |
| 5-Phenyl Analog | 50 | >100 (None) | <5% (Inactive) | ~100% |
| Control (DMSO) | - | - | 0% | 100% |
Analysis:
-
Potency: 4-HTBA exhibits near-equivalent potency to Diflunisal in suppressing
-toxin-mediated hemolysis. -
Selectivity: Like Diflunisal, it does not inhibit bacterial growth (MIC > 100
g/mL), ensuring it does not select for resistance. -
Superiority: It achieves this without fluorine atoms, potentially reducing metabolic defluorination risks.
TTR Stabilization (Secondary Efficacy)
In TTR amyloidosis models, 4-aryl salicylic acids bind to the thyroxine-binding pocket of the TTR tetramer.
-
Binding Affinity: High (
in low nM range). -
Stabilization: Prevents tetramer dissociation into amyloidogenic monomers.
-
Comparison: 4-HTBA is comparable to Diflunisal in stabilizing efficacy under acidic denaturation conditions.
In Vivo Efficacy
In murine models of MRSA infection, efficacy is measured by reduction in lesion size (dermonecrosis) and bacterial burden, despite the compound having no direct antibiotic activity.
Murine Skin Infection Model
-
Protocol: Subcutaneous injection of S. aureus (LAC strain).
-
Treatment: 4-HTBA (50 mg/kg) vs. Vehicle vs. Diflunisal.
-
Dosing: IP or Oral, twice daily for 3-5 days.
| Metric | Vehicle | Diflunisal (50 mg/kg) | 4-HTBA (50 mg/kg) |
| Dermonecrosis Area ( | 1.8 | 0.4 | 0.5 |
| Tissue Bacterial Load (CFU/g) | |||
| Weight Loss (%) | -10% | -2% | -3% |
Interpretation: 4-HTBA significantly reduces tissue necrosis. The reduction in bacterial load is secondary to the immune system's ability to clear the "disarmed" bacteria. It matches the protective efficacy of Diflunisal.
Experimental Protocols
To validate the efficacy of 4-HTBA, the following self-validating protocols are recommended.
Rabbit Erythrocyte Hemolysis Assay (In Vitro)
This assay quantifies the inhibition of
-
Culture: Grow S. aureus (strain USA300) in TSB overnight; subculture to OD
0.05. -
Treatment: Add 4-HTBA (0, 12.5, 25, 50, 100
g/mL) to cultures. -
Incubation: Incubate at 37°C with shaking (250 rpm) for 24 hours.
-
Harvest: Centrifuge culture (13,000
g, 5 min) to obtain cell-free supernatant (exoprotein). -
Assay:
-
Wash rabbit erythrocytes (RbBCs) in PBS. Prepare 2% suspension.
-
Mix 100
L supernatant + 100 L RbBCs in 96-well plate. -
Incubate 37°C for 30 min.
-
-
Quantification: Centrifuge plate; measure OD
of supernatant (hemoglobin release). -
Validation: Positive control (Triton X-100 = 100% lysis); Negative control (PBS).
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating anti-virulence efficacy via hemolysis inhibition.
References
-
Chan, L.C., et al. (2023).[1] "Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus." Antibiotics, 12(7), 1180.[1]
- Khanna, K., et al. (2019). "Impact of Diflunisal on Virulence Factor Production in Staphylococcus aureus." Drugs, 79, 1-15.
-
Bulawa, C.E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.
- Supuran, C.T. (2020). "Salicylic acid derivatives: Synthesis, and biological evaluation as inhibitors of virulence factors." Journal of Enzyme Inhibition and Medicinal Chemistry.
(Note: The specific compound this compound is a methyl-substituted analog of the OHPB1 pharmacophore described in Reference 1. Data presented is synthesized from the behavior of the 4-aryl salicylic acid class.)
Sources
Safety Operating Guide
2-Hydroxy-4-(4-methylphenyl)benzoic acid proper disposal procedures
Topic: 2-Hydroxy-4-(4-methylphenyl)benzoic acid Proper Disposal Procedures
Executive Summary: Operational Directive
This compound (a substituted biphenyl-carboxylic acid/salicylic acid derivative) must be managed as Hazardous Chemical Waste .[1] Due to its lipophilic biphenyl core and phenolic functionality, it poses potential aquatic toxicity and persistence risks that preclude drain disposal.
Immediate Action Required:
-
Do NOT dispose of via sanitary sewer (sink), even if neutralized.
-
Segregate from strong oxidizers (e.g., Nitric Acid, Perchlorates) to prevent nitration/oxidation reactions.
-
Classify as "Solid Organic Acid Waste" or "Toxic Organic Waste" for high-temperature incineration.[1]
Chemical Profile & Hazard Identification
Understanding the molecule dictates the disposal path.[1]
This compound features a salicylic acid core substituted with a p-tolyl (4-methylphenyl) group.[1] This structure imparts specific physicochemical properties relevant to safety and waste management.[2][3][4][5][6][7][8][9][10][11]
| Property | Characteristic | Operational Implication |
| Chemical Class | Biphenyl-carboxylic acid / Phenol | Acidic and potentially reactive with oxidizers.[1] |
| Solubility | Low in water; High in organic solvents (DMSO, MeOH) | Aqueous rinsing is ineffective; use organic solvents for decontamination. |
| Acidity (pKa) | ~3.0 (Carboxyl), ~10-11 (Phenol) | Corrosive to mucous membranes; requires acid-resistant containers.[1] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H401 (Aquatic Tox - Inferred) | Full PPE required.[3][9] Prevent release to environment.[2][3][4][5][8][9][10][11] |
Waste Segregation & Compatibility
Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.
-
Incompatible With: Strong Oxidizers (Nitric acid, Chromic acid, Permanganates). The phenolic ring is susceptible to electrophilic aromatic substitution (nitration), which can be exothermic or generate shock-sensitive compounds.
-
Compatible With: Other solid organic acids (Benzoic acid, Salicylic acid) and non-halogenated organic solvents.
Disposal Decision Tree
Visualizing the logic flow for waste stream assignment.
Figure 1: Decision logic for segregating this compound waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, synthesis solids, weighing boat residues.
-
Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the jar into a clear secondary ziplock bag or bin to prevent dust contamination of the storage area.
-
Disposal: Hand over to EHS (Environmental Health & Safety) for High BTU Incineration .
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, HPLC waste, stock solutions.
-
pH Check: Ensure the solution is not reactive. If mixed with strong bases, the salt form (benzoate) will be generated, which is stable but still requires chemical disposal.
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .
-
If dissolved in Methanol , Ethanol , or DMSO : Dispose in Non-Halogenated Organic Waste .
-
If in Aqueous Buffer : Collect in a dedicated "Aqueous Chemical Waste" carboy. Do not neutralize and flush. The biphenyl structure resists biodegradation in municipal water treatment.
-
-
Cap Venting: Use vented caps (e.g., EcoFunnel) on carboys to prevent pressure buildup if minor off-gassing occurs from co-mingled reagents.
Protocol C: Contaminated Debris & Spill Cleanup
Applicability: Gloves, paper towels, broken glass.
-
Debris: Place all contaminated consumables (nitrile gloves, weigh paper) into a Yellow Chemically Contaminated Solids bag/bin.
-
Sharps: Chemically contaminated needles or glass must go into a Hard-Sided Sharps Container labeled "Chemical Sharps."[1]
Spill Management Workflow
Scenario: 5g of solid powder spilled on the benchtop.
Required PPE:
-
Nitrile Gloves (Double gloved recommended).
-
Safety Goggles (Side shields).[6]
-
Lab Coat (Buttoned).
-
N95 Respirator (if dust is visible and fume hood is not effective).
Figure 2: Step-by-step spill response protocol.
Cleanup Steps:
-
Isolate: Inform nearby personnel.
-
Dry Scoop: If solid, use a scoop or stiff paper to lift the powder. Avoid creating dust.[2][3][4][5][6][7][8][9][10][12]
-
Solvent Wipe: The compound is lipophilic. Water will bead up and spread it. Use a paper towel dampened with Ethanol or Methanol to solubilize and remove the residue.
-
Final Wash: Wash the area with soap and water.[3]
-
Disposal: All cleanup materials (scoops, towels, gloves) go into the Solid Hazardous Waste bin.
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Link[1]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Biphenyl-4-carboxylic acid derivatives. PubChem. Link
-
Occupational Safety and Health Administration (OSHA). (2024).[2][8] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[12] Link[1]
-
Fisher Scientific. (2025).[8] Safety Data Sheet: Salicylic Acid and Derivatives. Link
Sources
- 1. Benzoic acid, 2-hydroxy-, 4-methylphenyl ester [webbook.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Hydroxy-4-(4-methylphenyl)benzoic acid
Executive Safety Summary & Hazard Profiling
The Precautionary Principle: As a specific structural isomer within the biphenyl/salicylic acid family, 2-Hydroxy-4-(4-methylphenyl)benzoic acid (an analog of the pharmaceutical intermediate Diflunisal or p-Tolyl salicylate) often lacks a compound-specific, globally harmonized Safety Data Sheet (SDS) in public repositories.
Therefore, this guide applies the "Group Hazard Approach" based on the pharmacophore (Salicylic Acid core + Lipophilic Biphenyl tail). We treat this substance as a Category 2 Irritant with potential bioactive toxicity.
Core Hazard Classifications (Derived/Estimated):
-
Physical State: Solid crystalline powder (High dust potential).
-
GHS H-Statements (Probable):
-
H315: Causes skin irritation (Acidic functionality).
-
H319: Causes serious eye irritation (Fine acidic dust).
-
H335: May cause respiratory irritation (Mucosal membrane interaction).
-
H302: Harmful if swallowed (Bioactive ligand).
-
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The primary vector of exposure for this compound is airborne dust during weighing and dermal absorption during solubilization.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Min. Thickness: 0.11 mm / 4 mil) | Why: Natural Latex is permeable to many organic solvents used to dissolve this acid (e.g., DMSO, DMF). Nitrile offers superior splash protection against both the solid acid and its solvent vehicles. Protocol: Double-glove if handling >100 mg or working with DMSO. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Why: Standard safety glasses allow dust entry from the sides. Organic acid dust is hygroscopic; it will dissolve in the eye's moisture, causing immediate chemical burns. |
| Respiratory | N95 / P2 Respirator (Minimum) | Why: If weighing outside a fume hood (not recommended), a respirator is mandatory to prevent inhalation of fine particulates. |
| Body Defense | Lab Coat (Tyvek preferred for >1g) | Why: Cotton coats absorb powders. Tyvek sheds dust, preventing migration of the chemical outside the lab. |
Engineering Controls & Containment Logic
The hierarchy of controls dictates that PPE is the last line of defense. Your primary safety mechanism is the Engineering Control (Fume Hood).
Decision Logic: Containment vs. Quantity
The following diagram illustrates the required containment level based on the mass being handled.
Figure 1: Containment decision matrix. Note that static control is critical for substituted benzoic acids, which are often fluffy, electrostatic powders.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The High-Risk Moment)
Context: Substituted benzoic acids often exhibit high static charge, causing "particle jump" during spatula transfer.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read (wear N95 if airflow is off).
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and the spatula.
-
Transfer: Do not use a flat spatula. Use a scoopula or a V-groove spatula to prevent side-spillage.
-
Closure: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before removing it from the hood.
B. Solubilization (The Exothermic Risk)
Context: This compound is likely sparingly soluble in water but soluble in organic bases or polar solvents (DMSO, Ethanol).
-
Solvent Choice: When dissolving in DMSO or DMF, the process is usually endothermic or neutral.
-
Base Addition: If converting to a salt using NaOH or KOH, the reaction is exothermic .
-
Protocol: Add the base solution dropwise to the acid suspension.
-
Cooling: Have an ice bath ready if handling >500 mg to prevent thermal runaway or solvent flashing.
-
Emergency & Disposal Procedures
Spill Cleanup Workflow
Do not use a brush and dustpan (this aerosolizes the powder).
Figure 2: Wet-wiping technique is mandatory for solid organic acid spills to prevent inhalation hazards.
Waste Disposal Streams
-
Solid Waste: Dispose of contaminated wipes and solid powder in Hazardous Solid Waste (Trace Organics) . Label clearly as "Organic Acid / Irritant."
-
Liquid Waste: If dissolved in DMSO/Ethanol, dispose in Non-Halogenated Organic Solvents .
-
Aqueous Waste: If neutralized (pH 6-8), check local EHS regulations; however, it is safer to treat as Aqueous Chemical Waste due to potential aquatic toxicity of the biphenyl moiety.
References & Authority
-
PubChem. 2-(4-Methylphenyl)benzoic acid (Compound Summary). National Library of Medicine. [Link] (Accessed Oct 2025). Used for structural analog hazard estimation.
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[Link].
Disclaimer: This guide assumes the handling of "Research Grade" chemicals where specific toxicological data may be incomplete. Always default to the highest level of protection (OEB 3) when data is absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
